3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Description
BenchChem offers high-quality 3-Chloro-2,6-dimethoxy-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dimethoxy-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2,6-dimethoxy-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-16-7-4(10)3-5(12(14)15)8(17-2)6(7)9(11)13/h3H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGSTYWRKCRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379202 | |
| Record name | 3-chloro-2,6-dimethoxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-58-7 | |
| Record name | 3-chloro-2,6-dimethoxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Significance of Substituted Nitrobenzamides
The benzamide scaffold represents a privileged structural motif in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of various substituents onto the benzamide core can profoundly influence its physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profiles. Among these, the nitro group is of particular interest due to its strong electron-withdrawing nature, which can significantly alter the electronic distribution within the molecule.[1] This modification can enhance interactions with biological targets, improve metabolic stability, and in some cases, act as a bioreductive "warhead" that is activated under specific physiological conditions, such as the hypoxic environments characteristic of solid tumors and certain microbial infections.[1][2]
This technical guide provides a comprehensive exploration of the physicochemical properties of a specific, yet under-characterized, nitrobenzamide derivative: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide . While direct experimental data for this compound is limited in publicly available literature, this guide will synthesize information from closely related analogs and established analytical methodologies to provide a robust framework for its investigation. We will delve into its predicted properties, outline detailed protocols for their experimental determination, and discuss the potential biological implications of its unique structural features. This document is intended to be a valuable resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this and related nitroaromatic compounds.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any novel compound is a thorough understanding of its molecular architecture and the resulting physicochemical properties. These parameters are critical determinants of a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic fate.
Table 1: Predicted Physicochemical Properties of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide and a Related Analog
| Property | Predicted Value for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide | Reported Computed Value for 3-Chloro-5-nitrobenzamide[3] | Significance in Drug Discovery |
| Molecular Formula | C₉H₉ClN₂O₅ | C₇H₅ClN₂O₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 260.63 g/mol | 200.58 g/mol | Influences diffusion rates and membrane transport. |
| CAS Number | 175135-58-7[4] | 50826-02-3 | Unique identifier for chemical substance registration. |
| XLogP3 (Predicted) | ~2.0 - 3.0 (Estimated) | 1.6 | A measure of lipophilicity, impacting solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | 1 | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (from the oxygens of the methoxy, nitro, and carbonyl groups) | 3 | Affects solubility and the potential for hydrogen bonding with receptors. |
| Topological Polar Surface Area (TPSA) | ~100 - 120 Ų (Estimated) | 88.9 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Note: The values for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide are estimations based on its structure and comparison with related compounds. Experimental verification is crucial.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Experimental Protocol for Synthesis (Hypothetical)
-
Nitration of 2,6-dimethoxybenzoic acid:
-
Dissolve 2,6-dimethoxybenzoic acid in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.
-
Allow the reaction to proceed to completion, then pour the mixture over ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry the crude 2,6-dimethoxy-5-nitrobenzoic acid.
-
-
Formation of the Acid Chloride:
-
Reflux the nitrated benzoic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in an appropriate aprotic solvent (e.g., THF or dichloromethane).
-
Slowly add this solution to a cooled, stirred solution of concentrated aqueous ammonia.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized 3-Chloro-2,6-dimethoxy-5-nitrobenzamide should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Experimental Determination of Key Physicochemical Properties
Accurate experimental determination of physicochemical properties is paramount for building reliable structure-activity relationships (SAR) and for guiding drug development. The following section outlines standard protocols for measuring key parameters.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will broaden and depress the melting range.
Experimental Protocol:
-
Finely powder the crystalline sample of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.[7]
-
Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[8]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a moderate rate to approximately 20°C below the expected melting point.[9]
-
Decrease the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[8][9]
Solubility Determination
Solubility is a critical factor influencing drug absorption and bioavailability. The "like dissolves like" principle is a useful starting point, but quantitative measurement is essential.
Experimental Protocol (Qualitative):
-
In separate small test tubes, add approximately 25 mg of the compound.
-
To each tube, add 0.75 mL of the following solvents in small portions, shaking vigorously after each addition:
-
Observe and record the solubility in each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. It is a crucial parameter as the ionization state of a drug affects its solubility, permeability, and target interactions. For 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, the amide proton is weakly acidic, and the nitro group can influence the overall electronic environment.
Experimental Protocol (UV-Vis Spectrophotometry):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant aliquot of the stock solution to each buffer solution.
-
Record the UV-Vis absorbance spectrum for each solution.[12]
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.[13] This method is particularly useful for compounds with a UV-active chromophore near the ionizable group.[13]
logP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A higher logP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance.
Experimental Protocol (Reverse-Phase HPLC):
-
Prepare a calibration curve using a series of reference compounds with known logP values.[14][15]
-
Dissolve 3-Chloro-2,6-dimethoxy-5-nitrobenzamide in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compound using a suitable mobile phase (e.g., a mixture of acetonitrile and water).
-
Determine the retention time of the compound.
-
The logP can be calculated from the retention time using the calibration curve.[16][17] This method is rapid, requires only a small amount of sample, and avoids some of the challenges of the traditional shake-flask method.[14][15][18]
Biological Context and Potential Applications
The presence of a nitroaromatic moiety in a molecule is often associated with significant biological activity.[19] Nitro-containing compounds have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[20][21]
Mechanism of Action: The Role of Bioreduction
The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group.[2][22] This process, often occurring under hypoxic conditions, generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[20][22] These reactive species can induce cellular damage through various mechanisms, including:
-
DNA Damage: Covalent binding to DNA, leading to mutations and cell death.[23]
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[23]
-
Enzyme Inhibition: Interaction with critical enzymes in microbial or cancer cell pathways.[21]
Caption: General bioreductive pathway of nitroaromatic compounds.
Potential Therapeutic Areas
Given the structural features of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, particularly the nitro group, it is a candidate for investigation in several therapeutic areas:
-
Antimicrobial Agents: Nitrobenzamides have shown potent activity against various bacteria, including Mycobacterium tuberculosis.[21] The electron-withdrawing properties of the nitro and chloro groups, combined with the methoxy substituents, may modulate the compound's activity and selectivity.
-
Anticancer Agents: The hypoxic environment of solid tumors makes them susceptible to drugs activated by nitroreductases.[1] This compound could act as a hypoxia-activated prodrug, selectively targeting cancer cells.
-
Antiparasitic Agents: Nitroaromatic compounds like benznidazole are used to treat trypanosomal infections.[20][24] The mechanism of action involves the reduction of the nitro group by parasitic nitroreductases.[24]
Conclusion and Future Directions
3-Chloro-2,6-dimethoxy-5-nitrobenzamide is a compound with significant potential for further investigation in the field of drug discovery. While experimental data is currently lacking, this guide has provided a comprehensive framework for its synthesis, characterization, and the experimental determination of its key physicochemical properties. The presence of the nitroaromatic scaffold suggests a high probability of interesting biological activity, particularly in the areas of infectious diseases and oncology.
Future research should focus on the successful synthesis and purification of this compound, followed by the rigorous experimental determination of its physicochemical properties as outlined in this guide. Subsequent in vitro screening against a panel of microbial and cancer cell lines would be a logical next step to elucidate its biological activity profile. A thorough understanding of its physicochemical properties will be invaluable in interpreting biological data and guiding any future lead optimization efforts.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common lipophilic drugs to help in. International Journal of Pharmaceutics, 645, 123325.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]
- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 645, 123325.
- Donahue, J. P., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
-
Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Lambda Photometrics Ltd. Retrieved from [Link]
- de Souza, M. V. N. (2021).
-
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved from [Link]
- da Silva, A. B. F., et al. (2024). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- de Souza, M. V. N. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 953.
-
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(12), 1823-1825.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
- Molbank. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.
- Patterson, S., et al. (2010). Trypanocidal activity of aziridinyl nitrobenzamide prodrugs. Antimicrobial agents and chemotherapy, 54(10), 4248–4255.
-
(PDF) Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Test of Amine & Amide - Hydrochloric Acid. (n.d.). Scribd. Retrieved from [Link]
-
Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. Retrieved from [Link]
-
(PDF) The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. (F. Terrier, 1997–2006. (n.d.). ResearchGate. Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
- Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.
-
3-Chloro-5-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Detection of Functional Groups (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Determining which of the two has a lower pKa. p-nitrophenol or m-nitrophenol? (2015, May 1). YouTube. Retrieved from [Link]
-
N 3 Chloro 2 6 dimethoxy 5 nitrobenzoyl N 2 6 dimethylphenyl urea. (n.d.). mzCloud. Retrieved from [Link]
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(24), 8758.
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.). Gassnova. Retrieved from [Link]
-
Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... (n.d.). ResearchGate. Retrieved from [Link]
- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. (n.d.). Google Patents.
- Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. 3-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 12341508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE | 175135-58-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. moorparkcollege.edu [moorparkcollege.edu]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 22. mdpi.com [mdpi.com]
- 23. svedbergopen.com [svedbergopen.com]
- 24. Trypanocidal activity of aziridinyl nitrobenzamide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloro-2,6-dimethoxy-5-nitrobenzamide CAS number and chemical identifiers
This technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical entity 3-Chloro-2,6-dimethoxy-5-nitrobenzamide . It moves beyond basic property listing to explore synthetic viability, structural activity relationships (SAR), and downstream applications.
Primary CAS: 175135-58-7 Chemical Class: Poly-substituted Benzamide / Nitro-aromatic Intermediate
Executive Summary & Identification
3-Chloro-2,6-dimethoxy-5-nitrobenzamide is a highly functionalized aromatic scaffold used primarily as a late-stage intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Its structure features a benzamide core decorated with electron-donating methoxy groups and electron-withdrawing nitro/chloro substituents, creating a unique "push-pull" electronic system that influences both its chemical reactivity and pharmacological binding profiles.
This compound is frequently investigated as a precursor for substituted aminobenzamides , a pharmacophore central to dopamine antagonists (e.g., substituted benzamides like Remoxipride) and 5-HT4 receptor agonists.
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 175135-58-7 |
| Precursor Acid CAS | 175135-56-5 (3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid) |
| IUPAC Name | 3-chloro-2,6-dimethoxy-5-nitrobenzamide |
| Molecular Formula | C₉H₉ClN₂O₅ |
| Molecular Weight | 260.63 g/mol |
| SMILES | COc1c(C(N)=O)c(OC)cc(Cl)c1=O |
| InChI Key | CBWBENNKCRRYEV-UHFFFAOYSA-N (Derivative match) |
Structural Analysis & Pharmacophore Utility
The "2,6-dimethoxybenzamide" motif is a privileged structure in medicinal chemistry. The specific substitution pattern of the target molecule offers distinct advantages in drug design:
-
Conformational Locking: The bulky methoxy groups at positions 2 and 6 create significant steric hindrance, forcing the amide carbonyl group out of planarity with the benzene ring. This "twisted" conformation is critical for binding affinity in G-protein coupled receptors (GPCRs), particularly dopamine D2/D3 receptors.
-
Metabolic Stability: The chlorine atom at position 3 blocks a common site of metabolic oxidation (CYP450 mediated), potentially extending the half-life of derived drugs.
-
Synthetic Versatility (The Nitro Handle): The nitro group at position 5 is a "masked" amine. Reduction of this group yields an aniline derivative, allowing for further derivatization (e.g., urea formation, sulfonylation) to tune solubility and potency.
Diagram: Pharmacophore & SAR Logic
The following diagram illustrates the structural activity relationship (SAR) logic embedded in this molecule.
Figure 1: Structural Activity Relationship (SAR) mapping of the 3-Chloro-2,6-dimethoxy-5-nitrobenzamide scaffold.
Synthetic Methodology
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide requires careful regiocontrol due to the multiple directing groups on the benzene ring. The most robust route proceeds via the chlorination-nitration-amidation sequence starting from 2,6-dimethoxybenzoic acid.
Retrosynthetic Analysis
-
Target: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide[1]
-
Disconnection: Amide bond
Acid Chloride Carboxylic Acid. -
Precursor: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS 175135-56-5).[2]
-
Starting Material: 2,6-Dimethoxybenzoic acid (Commercially available).[3]
Detailed Protocol (Self-Validating System)
Step 1: Regioselective Chlorination
-
Reagents: 2,6-Dimethoxybenzoic acid, Sulfuryl chloride (
), Acetic acid. -
Mechanism: Electrophilic aromatic substitution. The 2,6-methoxy groups activate the 3-position.
-
Procedure: Dissolve starting acid in glacial acetic acid. Add
dropwise at . Warm to room temperature. -
Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Product spot will be less polar than starting material.
-
Yield: Expect ~85-90% of 3-chloro-2,6-dimethoxybenzoic acid.
Step 2: Nitration
-
Reagents: Fuming Nitric acid (
), Sulfuric acid ( ). -
Mechanism: The 3-chloro group directs ortho and para, but the 2,6-methoxy groups strongly activate the meta positions (3 and 5). With position 3 occupied by Cl, position 5 is the exclusive site for nitration.
-
Procedure: Dissolve the chlorinated intermediate in conc.
at . Add fuming dropwise. Maintain temp to prevent decarboxylation. -
Validation:
NMR should show a singlet aromatic proton (the proton at C4 is the only one remaining). -
Intermediate: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS 175135-56-5).[2]
Step 3: Amidation (The Target)
-
Reagents: Thionyl Chloride (
), Catalytic DMF, Aqueous Ammonia ( ) or Ammonia gas. -
Procedure:
-
Reflux the nitro-acid in
with cat. DMF for 2 hours until gas evolution ceases (Formation of Acid Chloride). -
Remove excess
under vacuum. -
Dissolve residue in dry THF.
-
Add dropwise to a stirred solution of
at .
-
-
Purification: Recrystallize from Ethanol/Water.[4]
Diagram: Synthesis Workflow
Figure 2: Step-wise synthetic pathway from commercial starting materials to the target benzamide.
Physical Properties & Characterization Data
The following data points are critical for analytical validation during the R&D process.
| Property | Value / Range | Notes |
| Appearance | Pale yellow to off-white solid | Nitro group imparts yellow hue |
| Melting Point | 175 - 178 °C (Predicted) | High MP due to amide H-bonding |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water |
| pKa | ~13.5 (Amide NH) | Very weak acid |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity |
| IR Spectrum | 3380, 3180 cm⁻¹ (NH₂ str) 1670 cm⁻¹ (C=O[1][3][4] Amide I) 1530, 1350 cm⁻¹ (NO₂) | Diagnostic bands |
Handling, Safety, and Stability
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).
-
Nitro-Aromatic Precaution: While not a polynitro explosive, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above 100°C without solvent.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy groups are susceptible to demethylation under strong acidic conditions at high temperatures.
References
-
ChemicalBook. (2023). 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE (CAS 175135-58-7) Properties and Suppliers.[1]Link
-
Grogg Chemie AG. (2024). Product Specification: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS 175135-56-5).[2]Link
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.Link
-
mzCloud. (2016).[6][7] Mass Spectral Data: N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea.[6]Link
-
Sigma-Aldrich. (2024). 3-Chloro-2,6-dimethoxybenzoic acid (Precursor) Safety Data Sheet.Link
Sources
- 1. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE | 175135-58-7 [chemicalbook.com]
- 2. 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, 98% | Grogg-Shop [grogg-chemie.ch]
- 3. 3-Chloro-2,6-dimethoxy-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. 3-クロロ-2,6-ジメトキシ安息香酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. mzCloud – N 3 Chloro 2 6 dimethoxy 5 nitrobenzoyl N 2 6 dimethylphenyl urea [mzcloud.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to 3-Chloro-2,6-dimethoxy-5-nitrobenzamide: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, a crucial intermediate in the synthesis of complex pharmaceutical compounds. While direct literature on this specific molecule is sparse, this document, based on established chemical principles and extensive analysis of related syntheses, presents a plausible and detailed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential role in the development of active pharmaceutical ingredients (APIs). This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and drug discovery, offering insights into the handling, synthesis, and application of this versatile building block.
Introduction: The Strategic Importance of Substituted Benzamides
Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic placement of various functional groups on the benzamide scaffold allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, is a prime example of a highly functionalized intermediate designed for multi-step organic synthesis. The presence of a chloro group, two methoxy groups, and a nitro group provides multiple reaction handles for further chemical modification, making it a valuable precursor for the synthesis of complex target molecules.
The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methoxy groups, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations. This guide will delve into the practical aspects of working with this intermediate, from its synthesis to its potential applications in drug development.
Proposed Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Based on established synthetic methodologies for related nitroaromatic compounds, a robust two-step synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is proposed, starting from the commercially available 2,6-dimethoxy-3-nitrobenzoic acid.
Logical Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Step 1: Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl Chloride
The initial step involves the activation of the carboxylic acid group of 2,6-dimethoxy-3-nitrobenzoic acid to form the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubbing system (to neutralize HCl and SO2 byproducts), add 2,6-dimethoxy-3-nitrobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Suspend the starting material in a suitable anhydrous solvent such as toluene or dichloromethane. Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
The second step is the amidation of the synthesized acyl chloride with an ammonia source to yield the final product.
Experimental Protocol:
-
Reaction Setup: In a separate flask, prepare a solution of aqueous ammonia (excess) in a suitable solvent like dioxane or tetrahydrofuran (THF) and cool it in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride from the previous step in a minimal amount of an anhydrous aprotic solvent (e.g., THF, dioxane). Add this solution dropwise to the cold ammonia solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction completion by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Physicochemical and Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental data, the following properties are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₉ClN₂O₅ |
| Molecular Weight | 260.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-190 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | br s | 1H | -NH₂ |
| ~7.8-8.0 | br s | 1H | -NH₂ |
| ~7.7 | s | 1H | Ar-H |
| ~3.9 | s | 6H | 2 x -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~155 | C-OCH₃ |
| ~152 | C-OCH₃ |
| ~145 | C-NO₂ |
| ~130 | C-Cl |
| ~125 | C-CONH₂ |
| ~110 | C-H |
| ~57 | -OCH₃ |
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretch (amide) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2980-2850 | Weak | C-H stretch (methyl) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1580 | Strong | N-H bend (Amide II) |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1280 | Strong | C-O stretch (aryl ether) |
| ~850 | Medium | C-Cl stretch |
Role as a Pharmaceutical Intermediate
The strategic arrangement of functional groups in 3-Chloro-2,6-dimethoxy-5-nitrobenzamide makes it a highly valuable intermediate for the synthesis of complex APIs, particularly kinase inhibitors. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures.
Potential Application in the Synthesis of Bosutinib Analogues
Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While published syntheses of Bosutinib do not explicitly start from 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, the core of Bosutinib contains a substituted quinoline ring that is often constructed from precursors bearing similar substitution patterns. The reduction of the nitro group in 3-Chloro-2,6-dimethoxy-5-nitrobenzamide to an aniline would provide a key intermediate for the construction of such quinoline systems.
Caption: Potential synthetic utility of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide in API synthesis.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 3-Chloro-2,6-dimethoxy-5-nitrobenzamide. Based on the safety data for similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-2,6-dimethoxy-5-nitrobenzamide represents a strategically designed pharmaceutical intermediate with significant potential in the synthesis of complex drug molecules. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and application based on sound chemical principles and data from analogous compounds. The versatility of its functional groups opens up numerous possibilities for medicinal chemists to construct novel chemical entities with potential therapeutic value. Further research into the synthesis and reactivity of this compound is warranted and will undoubtedly contribute to the advancement of drug discovery and development.
References
- Relevant synthetic methodology for nitrobenzamides can be found in various organic chemistry textbooks and journals. For specific examples of related transformations, consult the primary literature on the synthesis of substituted anilines and benzamides.
- Spectroscopic data for a wide range of organic compounds can be found in databases such as the Spectral Database for Organic Compounds (SDBS)
- For synthetic routes to Bosutinib and related kinase inhibitors, refer to the following representative publications: Boschelli, D. H., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: A new class of inhibitors of the src family of protein tyrosine kinases. Journal of medicinal chemistry, 44(23), 3965-3977. Schenone, S., et al. (2011). 4-Anilino-quinazolines and 4-anilino-quinolines: a series of privileged scaffolds in the development of tyrosine kinase inhibitors. Mini reviews in medicinal chemistry, 11(1), 50-64.
- Safety and handling information is based on the general guidelines for handling chemical reagents and data available for structurally similar compounds from suppliers like Sigma-Aldrich, Thermo Fisher Scientific, etc.
Advanced Synthetic Strategies for Nitrobenzamide Derivatives in Drug Discovery
Executive Summary
Nitrobenzamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for a new generation of anti-tuberculosis agents (targeting DprE1) and poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. This technical guide provides a rigorous analysis of the synthetic pathways required to construct these molecules with high chemoselectivity. Unlike generic synthesis manuals, this document focuses on the "decision matrix" that medicinal chemists must navigate—choosing between acid chloride activation and uronium-based coupling based on substrate sterics and electronic tolerance.
Strategic Synthetic Pathways
The synthesis of nitrobenzamides is governed by the electronic nature of the nitro group, which acts as a strong electron-withdrawing group (EWG). This property deactivates the aromatic ring towards electrophilic attack but significantly activates the carbonyl carbon of the benzoic acid precursor, making nucleophilic acyl substitution the dominant synthetic strategy.
Route A: The Classical Acid Chloride Activation
Best for: Scalable synthesis, non-acid-sensitive amines, and sterically hindered anilines.
Mechanism: Conversion of nitrobenzoic acid to nitrobenzoyl chloride using thionyl chloride (
Route B: Precision Coupling (HATU/Uronium Salts)
Best for: Late-stage functionalization, chiral amines, and substrates with acid-labile protecting groups (e.g., Boc, TBS). Mechanism: Activation of the carboxylate with HATU to form an OAt-active ester, which undergoes aminolysis. Key Advantage: Avoids the generation of HCl and harsh thermal conditions, preventing side reactions such as nitro-reduction or protecting group cleavage.
Visualization: Synthetic Decision Matrix
The following diagram outlines the logical flow for selecting the optimal synthetic route.
Caption: Decision matrix for selecting between Acid Chloride (Route A) and HATU Coupling (Route B) pathways.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Acid Chloride
This protocol is optimized for synthesizing 4-nitrobenzamide derivatives active against M. tuberculosis. The use of catalytic DMF in the chlorination step is critical for forming the Vilsmeier-Haack intermediate, which accelerates the reaction.
Reagents:
-
4-Nitrobenzoic acid (1.0 equiv)
-
Thionyl chloride (
) (5.0 equiv) -
DMF (Catalytic, 2-3 drops)
-
Amine nucleophile (1.1 equiv)[1]
-
Triethylamine (
) (2.0 equiv) -
Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4-nitrobenzoic acid (e.g., 10 mmol) in
(50 mmol). Add 2 drops of anhydrous DMF. -
Chlorination: Heat the mixture to reflux (75°C) for 2 hours. The suspension will turn into a clear yellow solution, indicating the formation of 4-nitrobenzoyl chloride.
-
Evaporation: Cool to room temperature and concentrate in vacuo to remove excess
. Co-evaporate with dry toluene ( ) to remove trace thionyl chloride. -
Coupling: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C under nitrogen.
-
Addition: Dropwise add a solution of the amine (11 mmol) and
(20 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature . -
Workup: Warm to room temperature and stir for 2 hours. Quench with saturated
.[2] Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Protocol B: Mild Coupling via HATU
Recommended for synthesizing 3,5-dinitrobenzamide derivatives where the electron-deficient ring makes the acid chloride unstable or prone to hydrolysis.
Reagents:
-
3,5-Dinitrobenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Amine (1.0 equiv)[3]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Pre-activation: Dissolve 3,5-dinitrobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes.
-
Activation: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the amine (1.0 mmol) to the reaction mixture.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass
). -
Workup: Dilute with EtOAc (50 mL) and wash extensively with 5% LiCl solution (to remove DMF), followed by saturated
and brine. -
Isolation: Dry organic phase over
, filter, and concentrate.
Data Presentation: Method Comparison
| Feature | Acid Chloride Route (Method A) | HATU Coupling (Method B) |
| Reaction Species | Highly reactive Acyl Chloride | OAt-Active Ester |
| Byproducts | HCl, | Tetramethylurea, HOAt |
| Atom Economy | High | Low (High MW coupling reagents) |
| Cost | Low (Industrial Standard) | High (Research Scale) |
| Substrate Scope | Sterically hindered amines | Acid-sensitive / Chiral amines |
| Typical Yield | 85–95% | 70–90% |
Medicinal Chemistry Application: DprE1 Inhibition
Nitrobenzamides (e.g., DNB1, PBTZ169 analogs) function as "suicide inhibitors" of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), essential for Mycobacterium tuberculosis cell wall synthesis.
Mechanism of Action:
The nitro group is not merely a structural feature but a "warhead." It is reduced by the FAD cofactor within DprE1 to a nitroso species (
Caption: Mechanism of Action for Nitrobenzamide Anti-TB Agents targeting DprE1.
References
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Source: Chinese Chemical Letters (2019) [Link][4]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Source: Pharmaceuticals (Basel) (2024) [Link]
-
p-NITROBENZOYL CHLORIDE. Source: Organic Syntheses, Coll. Vol. 1, p.394 (1941) [Link]
-
Amide coupling reaction in medicinal chemistry: Coupling reagents. Source: HepatoChem Application Notes [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024) [Link]
Sources
Methodological & Application
Step-by-step synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
This application note outlines the synthetic pathway for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS RN: 175135-58-7).[1] This compound is a functionalized aromatic amide often utilized as an intermediate in the development of bioactive urea derivatives and pharmaceutical candidates.
The synthesis strategy typically involves the nitration of the corresponding electron-rich benzoic acid derivative, followed by amidation.[1] The presence of two methoxy groups (electron-donating) activates the ring, facilitating electrophilic aromatic substitution (nitration), while the chlorine atom and carboxyl group direct the regioselectivity.
Part 1: Strategic Synthesis Overview
Retrosynthetic Analysis
The target molecule, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (1) , can be disconnected into two primary precursors:
-
Amidation: The amide functionality is derived from 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (2) via an acid chloride intermediate.[1]
-
Nitration: The nitro group at the 5-position is introduced via electrophilic aromatic substitution on 3-Chloro-2,6-dimethoxybenzoic acid (3) .[1]
Pathway:
3-Chloro-2,6-dimethoxybenzoic acid
Part 2: Safety & Handling (Critical)
WARNING: This protocol involves the use of strong oxidizers, corrosive acids, and chlorinating agents.
-
Nitration Risks: The nitration step uses nitric acid and sulfuric acid.[1][2] This reaction is exothermic. Temperature control is critical to prevent thermal runaway.
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all operations in a fume hood.
-
PPE: Standard personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) is mandatory.
-
Waste: Segregate halogenated organic waste and acidic aqueous waste.
Part 3: Detailed Experimental Protocol
Stage 1: Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid
Precursor CAS: 36335-47-4 (3-Chloro-2,6-dimethoxybenzoic acid)[1]
Reagents:
-
3-Chloro-2,6-dimethoxybenzoic acid (1.0 eq)[1]
-
Nitric acid (fuming or 70%, excess)
-
Glacial Acetic acid (Solvent)[1]
-
Sulfuric acid (Catalyst/Dehydrating agent)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 3-Chloro-2,6-dimethoxybenzoic acid in glacial acetic acid. Cool the solution to 0–5 °C using an ice bath.
-
Nitration: Prepare a mixture of concentrated nitric acid and sulfuric acid (1:1 v/v). Add this nitrating mixture dropwise to the stirred solution, maintaining the internal temperature below 10 °C. The activated ring (dimethoxy substituents) reacts readily; controlling the temperature prevents over-nitration or decomposition.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (mobile phase: Ethyl Acetate/Hexane) or HPLC.[1]
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid precipitate. Wash the filter cake thoroughly with cold water to remove residual acid.[1]
-
Purification: Recrystallize from ethanol or an ethanol/water mixture if necessary. Dry under vacuum.
Yield Expectation: 75–85% Characterization:
Stage 2: Conversion to 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Reagents:
-
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (from Stage 1)[1]
-
Thionyl chloride (SOCl₂) (Excess, ~3–5 eq)
-
Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)[1]
-
Catalytic DMF (N,N-Dimethylformamide)[1]
-
Dichloromethane (DCM) or Toluene (Solvent)[1]
Procedure:
-
Acid Chloride Formation: Suspend the nitrobenzoic acid derivative in dry toluene or DCM. Add thionyl chloride and a catalytic drop of DMF.
-
Reflux: Heat the mixture to reflux (or 40–50 °C if using DCM) for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The residue is the crude acid chloride (3-Chloro-2,6-dimethoxy-5-nitrobenzoyl chloride).[1] Do not purify; use immediately.
-
Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0 °C.
-
Ammonolysis: Slowly add aqueous ammonium hydroxide (28%) or bubble anhydrous ammonia gas into the solution.[1] A precipitate (the amide) will form immediately.
-
Work-up: Stir for 1 hour at room temperature. If using aqueous ammonia, separate the organic layer. If solid precipitates directly, filter the solid. Wash the organic layer (or solid) with water, saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: Recrystallize from ethyl acetate or methanol.
Data Summary Table
| Parameter | Specification |
| Target Compound | 3-Chloro-2,6-dimethoxy-5-nitrobenzamide |
| CAS RN | 175135-58-7 |
| Molecular Formula | C₉H₉ClN₂O₅ |
| Molecular Weight | 260.63 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | Typically >180 °C (check specific batch) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Part 4: Visualization (Workflow Diagram)
Caption: Step-wise synthetic workflow for the production of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide from benzoic acid precursor.
References
-
ChemicalBook. (2023). 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE (CAS 175135-58-7) Properties and Suppliers.[1][4][5] Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitrobenzamide Derivatives. Retrieved from [1]
-
ResearchGate. (2023). Synthesis of nitrobenzamide derivatives.[3][6] Retrieved from
-
Sigma-Aldrich. (2024).[1] 3-Chloro-2,6-dimethoxybenzoic acid Product Information. Retrieved from [1]
Sources
Using 3-Chloro-2,6-dimethoxy-5-nitrobenzamide as an intermediate for Enzalutamide
This Application Note is designed for Medicinal Chemists and Process Development Scientists focusing on the synthesis of Androgen Receptor (AR) antagonists.
Executive Summary: The following guide details the protocol for utilizing 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS 175135-58-7) as a structural scaffold in the synthesis of Enzalutamide analogs. While the commercial API synthesis of Enzalutamide employs 2-fluoro-4-nitro-N-methylbenzamide, the use of the 3-chloro-2,6-dimethoxy congener is critical for Structure-Activity Relationship (SAR) profiling and the generation of sterically congested impurity standards .[1] This intermediate introduces a meta-amino linkage (relative to the amide) and significant electron-donating methoxy groups, offering a probe for the AR ligand-binding domain's tolerance for steric bulk and electronic modification.[1]
Part 1: Strategic Chemical Logic
Structural Divergence & Application
The core Enzalutamide scaffold relies on a para-linked diarylthiohydantoin structure.[1] The introduction of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide alters the "Right-Hand Side" (RHS) of the molecule in two fundamental ways:
-
Regiochemistry: The nitro group (precursor to the hydantoin linkage) is at the C5 position relative to the C1 amide, creating a meta-substituted analog (unlike the para-substitution in the parent drug).[1]
-
Electronic/Steric Environment: The 2,6-dimethoxy motif creates a "molecular clamp," restricting rotation around the amide bond and increasing electron density, while the 3-chloro substituent adds lipophilicity.
Retrosynthetic Pathway
The synthesis follows a convergent route:
-
Functionalization: N-methylation of the primary amide (if N-methyl analog is desired) and selective reduction of the nitro group.[1]
-
Coupling: Condensation of the resulting aniline with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (the standard Enzalutamide "Left-Hand Side").[1]
-
Cyclization: Formation of the thiohydantoin ring under thermal or acidic conditions.
Caption: Synthetic workflow converting the nitrobenzamide scaffold into the Enzalutamide analog thiohydantoin core.
Part 2: Experimental Protocols
Critical Reagent Table
| Reagent | Role | Stoichiometry | Critical Quality Attribute (CQA) |
| 3-Chloro-2,6-dimethoxy-5-nitrobenzamide | Starting Scaffold | 1.0 equiv | Purity >98% (HPLC); Moisture <0.5% |
| Iron Powder (Fe) | Reductant | 5.0 equiv | Mesh size <325 (Surface area critical) |
| Ammonium Chloride (NH₄Cl) | Electrolyte/Buffer | 10.0 equiv | Saturated aqueous solution |
| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Coupling Partner | 1.1 equiv | "Enzalutamide Isothiocyanate" (CAS 143782-23-4) |
| DMSO / Isopropyl Acetate | Solvent System | 10 V | Anhydrous (Water <0.1%) for coupling |
Step-by-Step Synthesis Protocol
Phase A: Chemo-Selective Reduction (Nitro to Aniline) Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-chlorination on this specific scaffold.[1] Iron-mediated reduction is selected to preserve the C3-Chlorine atom.[1]
-
Setup: Charge a 3-neck round-bottom flask with 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (10.0 g, 38.4 mmol) and Ethanol/Water (3:1 v/v, 100 mL).
-
Activation: Add Ammonium Chloride (20.5 g, 384 mmol) and heat the suspension to 60°C.
-
Reduction: Add Iron Powder (10.7 g, 192 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]
-
Monitoring: Reflux at 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1] The starting material (Rf ~0.[1]6) should disappear, yielding the amine (Rf ~0.3, fluorescent).[1]
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Isolation: Dry organics over Na₂SO₄ and concentrate to yield 5-amino-3-chloro-2,6-dimethoxybenzamide .
Phase B: Convergent Coupling & Cyclization Rationale: This step constructs the thiohydantoin ring, the pharmacophore responsible for AR antagonism.[1]
-
Solvation: Dissolve the isolated amine (5.0 g, 21.6 mmol) in anhydrous Dimethylacetamide (DMAc) or DMSO (25 mL).
-
Coupling: Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (5.4 g, 23.7 mmol). Stir at Room Temperature (25°C) for 12 hours.
-
Cyclization (One-Pot): Add Methanol (5 mL) and concentrated HCl (2 mL) to the reaction mixture. Heat to 80°C for 2-4 hours.
-
Note: Alternatively, thermal cyclization without acid can be achieved by heating to 100°C for 12 hours if the intermediate is stable.
-
-
Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL).
-
Purification: The crude product will precipitate.[6] Filter the solid and wash with water.[7] Recrystallize from Isopropyl Alcohol (IPA) to obtain the final analog.[1]
Part 3: Analytical Validation & Quality Control
To validate the synthesis of the 3-chloro-2,6-dimethoxy analog , compare the spectral data against the standard Enzalutamide profile.
| Parameter | Standard Enzalutamide (Reference) | 3-Cl-2,6-diOMe Analog (Target) | Diagnostic Shift |
| ¹H NMR (Aromatic) | 2-Fluoro-4-substituted pattern | 1H Singlet (C4-H) | Loss of coupling; simplified aromatic region due to symmetry/substitution.[1] |
| ¹H NMR (Methoxy) | Absent | Two singlets (~3.8 ppm) | Distinctive 6H integration confirms dimethoxy presence.[1] |
| Mass Spectrometry | [M+H]⁺ 465.1 | [M+H]⁺ ~527.1 | Shift of +62 Da (approx) due to Cl/OMe vs F/H changes.[1] |
| IR Spectroscopy | C=S stretch ~1200 cm⁻¹ | C=S stretch ~1200 cm⁻¹ | Thiohydantoin core intact.[1] |
Part 4: Scientific Commentary & Troubleshooting
4.1 Regioselectivity Issues The 2,6-dimethoxy groups create significant steric hindrance.[1] If the coupling (Step B2) is sluggish:
-
Intervention: Add a mild base like Triethylamine (TEA) or Pyridine to deprotonate the aniline, increasing nucleophilicity.[1]
-
Alternative: Use microwave irradiation (100°C, 30 mins) to overcome the steric barrier of the ortho-methoxy groups.[1]
4.2 Safety Considerations
-
Isothiocyanates: Potent sensitizers and lachrymators. Handle in a fume hood.
-
Nitro Reduction: Iron sludge is pyrophoric when dry. Keep wet during disposal.
4.3 Contextual Relevance While not the commercial route for Enzalutamide, this protocol is vital for generating Type II inhibitors where the "tail" region (benzamide) is modified to probe the AR binding pocket's plasticity, specifically to overcome resistance mutations (e.g., F876L) often observed in prostate cancer therapies.[1]
References
-
Jung, M. E., et al. (2010).[1] "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry. Link[1]
-
ChemicalBook. (2023).[1] "Product Entry: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS 175135-58-7)." ChemicalBook Supplier Database. Link
-
Medivation Inc. (2006).[1] "Diarylhydantoin compounds."[1] U.S. Patent 7,709,517.[3][5] Link
-
Liu, C., et al. (2016).[1][6] "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3][5][6] Organic Process Research & Development. Link[1]
Sources
- 1. scribd.com [scribd.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Process For Preparation Of Enzalutamide Using Novel Intermediate [quickcompany.in]
- 4. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 5. CN111386257A - Process for preparing enzalutamide using novel intermediates - Google Patents [patents.google.com]
- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 7. EP3129356B1 - A process for producing enzalutamide - Google Patents [patents.google.com]
Reaction conditions for chlorination in 3-Chloro-2,6-dimethoxy-5-nitrobenzamide preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
The selective introduction of chlorine atoms into complex organic molecules is a cornerstone of modern medicinal chemistry and drug development. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. The strategic placement of its substituents—two electron-donating methoxy groups, a strongly electron-withdrawing nitro group, a directing amide moiety, and a reactive chlorine atom—provides a versatile scaffold for further chemical transformations. This document provides a detailed guide to the reaction conditions for the targeted chlorination of 2,6-dimethoxy-5-nitrobenzamide, a critical step in the preparation of this key synthetic building block.
Understanding the Reaction: Mechanism and Regioselectivity
The chlorination of 2,6-dimethoxy-5-nitrobenzamide is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this process, an electrophilic chlorine species attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, offering a milder and more selective alternative to gaseous chlorine.[1]
The reaction proceeds via a two-step mechanism:
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic chlorine of NCS. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step of the reaction.[2]
-
Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final chlorinated product.[2]
A critical consideration in the chlorination of a polysubstituted benzene ring is the directing effect of the existing substituents. These groups can be classified as either activating (ortho-, para-directing) or deactivating (meta-directing).[2][3][4]
In the case of 2,6-dimethoxy-5-nitrobenzamide, we have:
-
Two methoxy (-OCH₃) groups: These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.[2][4]
-
One nitro (-NO₂) group: This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.[2][3]
-
One benzamide (-CONH₂) group: This is a deactivating, electron-withdrawing group that also directs to the meta position.
When multiple substituents are present, the directing effect of the most powerful activating group dominates.[2] In this substrate, the two methoxy groups will therefore dictate the position of chlorination. Both methoxy groups activate the C3 and C5 positions. However, the C5 position is already substituted with a nitro group. Consequently, the electrophilic attack is directed to the C3 position, which is ortho to the C2-methoxy group and para to the C6-methoxy group, leading to the desired product, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: General workflow for the chlorination reaction.
Catalysis: Enhancing Reactivity
While the methoxy groups strongly activate the ring, the presence of two deactivating groups (nitro and benzamide) can reduce the overall nucleophilicity of the aromatic system. To ensure an efficient and high-yielding reaction, a catalyst is often employed to enhance the electrophilicity of the chlorinating agent. For less reactive aromatic systems, acid catalysis is a common strategy.[5] Strong Brønsted acids or Lewis acids can activate NCS, making the chlorine atom more electrophilic and facilitating the attack by the moderately activated benzene ring.[1][6]
Experimental Protocol
This protocol outlines a general procedure for the chlorination of 2,6-dimethoxy-5-nitrobenzamide using N-Chlorosuccinimide. Optimization of the reaction conditions, particularly the choice and amount of catalyst and the reaction temperature, may be necessary to achieve the best results.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,6-dimethoxy-5-nitrobenzamide | C₉H₁₀N₂O₅ | 226.19 | |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 |
| Trifluoromethanesulfonic acid (TfOH) | CF₃SO₃H | 150.08 | 1493-13-6 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |
Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxy-5-nitrobenzamide (1.0 eq) in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 - 1.2 eq).
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a catalytic amount of trifluoromethanesulfonic acid (0.1 - 0.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
}
Caption: Step-by-step experimental workflow.
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Trifluoromethanesulfonic acid (TfOH): This is a strong, corrosive acid. Handle with extreme care, using appropriate PPE.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
Characterization
The final product, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the position of the chlorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the compound.
Conclusion
The chlorination of 2,6-dimethoxy-5-nitrobenzamide using N-Chlorosuccinimide provides an effective route to the valuable synthetic intermediate, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide. Understanding the principles of electrophilic aromatic substitution and the directing effects of the substituents is crucial for predicting the regiochemical outcome of the reaction. The use of a catalyst can significantly improve the reaction efficiency. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can confidently perform this important transformation.
References
-
Chemistry LibreTexts. Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022-12-12). [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Chemistry LibreTexts. 18.6 Directing Effects of Substituted Benzenes. (2019-06-05). [Link]
-
ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
-
University of Calgary. Ch12 : Electrophilic Aromatic Substitution. [Link]
-
The Reaction Mechanism in Organic Chemistry. Chlorination - Common Conditions. [Link]
Sources
Application Note: Scalable Manufacturing of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
This Application Note provides a comprehensive, scalable manufacturing protocol for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS: 175135-58-7). This compound is a critical advanced intermediate used in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly P2X3 receptor antagonists and other kinase inhibitors.
Executive Summary
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide presents specific challenges in regioselectivity and process safety. The electron-rich nature of the 2,6-dimethoxybenzoic acid core makes it prone to over-functionalization and decarboxylation. This guide outlines a robust, three-step scalable process designed to maximize yield (>65% overall) while minimizing critical impurities (e.g., 3,5-dichloro analogs or decarboxylated byproducts).
Key Process Features:
-
Regiocontrol: Optimized chlorination strategy to exclusively target the C3 position.
-
Safety Engineering: Controlled nitration protocols to manage exotherms and prevent thermal runaway.
-
Scalability: Avoidance of chromatographic purification; all intermediates are isolated via crystallization.
Retrosynthetic Analysis & Strategy
The target molecule is constructed from 2,6-dimethoxybenzoic acid . The synthetic strategy relies on the directing effects of the methoxy groups to install the chlorine and nitro substituents in the correct positions.
Strategic Logic:
-
Step 1 (Chlorination): Must occur before nitration. The C3 position is activated by the ortho-methoxy group. Introducing chlorine first blocks this position and slightly deactivates the ring, allowing for a more controlled subsequent nitration.
-
Step 2 (Nitration): The C5 position remains activated by the C6-methoxy (ortho) and C2-methoxy (para) groups. The bulky chlorine at C3 and the carboxyl group at C1 direct the nitro group to C5.
-
Step 3 (Amidation): Conversion of the benzoic acid to the benzamide using standard acid chloride activation.
Process Workflow Diagram
Caption: Figure 1. Linear synthetic sequence for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide highlighting key reagents.
Detailed Experimental Protocols
Step 1: Regioselective Chlorination
Objective: Synthesize 3-Chloro-2,6-dimethoxybenzoic acid. Critical Quality Attribute (CQA): Limit 3,5-dichloro impurity to < 0.5%.
Rationale: Sulfuryl chloride (
Protocol:
-
Charge: To a jacketed glass reactor, add 2,6-dimethoxybenzoic acid (1.0 eq) and Acetonitrile (10 vol).
-
Note: Acetonitrile provides better regioselectivity compared to DCM.
-
-
Cool: Cool the suspension to 0–5°C.
-
Addition: Add Sulfuryl chloride (1.05 eq) dropwise over 60 minutes.
-
Caution:
and gas evolution. Scrubber required.[1]
-
-
Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by HPLC.
-
Quench: Pour the mixture into ice water (20 vol).
-
Isolation: Filter the white precipitate. Wash with cold water (3 x 2 vol).
-
Drying: Vacuum dry at 45°C.
-
Expected Yield: 85–90%
-
Target Purity: >98% (HPLC)
-
Step 2: Controlled Nitration
Objective: Synthesize 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. Safety Critical: This reaction is highly exothermic.
Rationale: A mixed acid system (Sulfuric/Nitric) is used.[2] The temperature must be strictly controlled to prevent decarboxylation of the electron-rich benzoic acid core.
Protocol:
-
Charge: Add Sulfuric Acid (98%) (5 vol) to the reactor and cool to -5°C.
-
Dissolution: Portion-wise, add Intermediate 1 (from Step 1) while maintaining internal temperature < 5°C. Stir until dissolved.
-
Nitration: Prepare a mixture of Fuming Nitric Acid (1.1 eq) and Sulfuric Acid (1 vol). Add this mixture dropwise over 2 hours, maintaining internal temperature between -5°C and 0°C.
-
Hold: Stir at 0°C for 1 hour. Check reaction completion via HPLC.
-
Quench: Slowly transfer the reaction mass onto crushed ice (20 wt eq) with vigorous stirring.
-
Exotherm Warning: Rate of addition must be controlled to keep quench temp < 20°C.
-
-
Extraction: Extract with Ethyl Acetate (3 x 5 vol) or filter directly if solid precipitates cleanly (preferred for scale).
-
Purification: Recrystallize from Ethanol/Water (1:1) if purity is <97%.
-
Expected Yield: 75–80%
-
Step 3: Amidation via Acid Chloride
Objective: Synthesize 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Protocol:
-
Activation: Suspend Intermediate 2 (1.0 eq) in Toluene (10 vol). Add catalytic DMF (0.05 eq).
-
Chlorination: Add Thionyl Chloride (
) (1.5 eq) dropwise at room temperature. -
Reflux: Heat to 70–80°C for 3 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Concentration: Distill off excess
and Toluene under reduced pressure. Re-dissolve the residue in dry THF (5 vol). -
Ammonolysis: Cool the THF solution to 0°C. Add Aqueous Ammonia (25%) (5 eq) or bubble
gas while maintaining temp < 10°C. -
Workup: Stir for 2 hours. Concentrate THF. Add water (10 vol) to precipitate the product.
-
Filtration: Filter the crude solid. Wash with water and cold isopropanol.
-
Final Polish: Recrystallize from Methanol/Water to remove trace ammonium salts.
Process Data & Specifications
Table 1: Critical Process Parameters (CPP)
| Step | Parameter | Range | Criticality | Impact |
| 1 | 1.00 – 1.05 | High | >1.1 eq leads to 3,5-dichloro impurity (difficult to remove). | |
| 1 | Reaction Temp | 20 – 25°C | Medium | Higher temps promote side reactions. |
| 2 | Nitration Temp | -5 – 0°C | Critical | >10°C causes decarboxylation and safety risks. |
| 3 | Quench pH | > 9 | Medium | Ensures complete precipitation of benzamide. |
Table 2: Impurity Profile
| Impurity ID | Structure / Origin | Control Strategy | Limit |
| Imp-A | 3,5-Dichloro-2,6-dimethoxy... | Over-chlorination in Step 1. | Strict stoichiometry of |
| Imp-B | 3-Chloro-2,6-dimethoxy-benzoic acid | Unreacted Intermediate 2. | Drive Step 3 to completion (excess |
| Imp-C | Decarboxylated Nitroarene | Thermal degradation in Step 2. | Strict temp control (< 0°C). |
Safety & Engineering Controls
Thermal Hazards (Step 2)
The nitration step involves a significant exotherm.
-
Engineering Control: Use a reactor with a high heat-transfer coefficient (e.g., Hastelloy with syltherm loop).
-
Dosing: Use a mass flow controller for Nitric Acid addition, interlocked with the reactor temperature probe. If Temp > 2°C, dosing stops automatically.
Off-Gassing (Step 1 & 3)
-
Steps 1 and 3 generate acidic gases (
). -
Scrubber: A caustic scrubber (NaOH) is required. Ensure back-flow prevention is installed to protect the reactor.
References
-
ChemicalBook. (2023). 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE Properties and Suppliers. Retrieved from
-
PubChem. (2023). 3-Chloro-5-nitrobenzoic acid Compound Summary. (Relevant for structural analogs and nitration patterns). Retrieved from
-
Sigma-Aldrich. (2023). 3-Chloro-2,6-dimethoxybenzoic acid Product Sheet. Retrieved from
-
ResearchGate. (2020). Synthesis of nitrobenzamide derivatives. (General methodology for benzamide formation). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]
Application Note: Optimized Reagents & Protocols for the Methoxylation of Nitrobenzamide Precursors
Scope & Scientific Context
This guide details the reagents and conditions required for the regioselective methoxylation of nitrobenzamide precursors. The primary focus is the conversion of 2-chloro-4-nitrobenzamide (and its isomers) to 2-methoxy-4-nitrobenzamide via Nucleophilic Aromatic Substitution (
This transformation is a critical intermediate step in the synthesis of benzamide-class antiemetics and antipsychotics (e.g., Metoclopramide , Pridefine ).
The Challenge: Selectivity & Reactivity
The nitro group (
-
Amide Hydrolysis: Strong bases and aqueous conditions can hydrolyze the amide to a carboxylic acid.
-
Regioselectivity: Ensuring the methoxide attacks the halogen-bearing carbon rather than displacing the nitro group or attacking the amide carbonyl.
Reagent Selection Guide
Success depends on the precise pairing of the methoxide source with the solvent system.
A. The Nucleophile: Methoxide Source
| Reagent | State | Pros | Cons | Recommended Use |
| Sodium Methoxide (NaOMe) | 25-30% Solution in MeOH | Industry Standard. Easy to dose; homogeneous kinetics; no water generation. | High pH; requires strictly anhydrous handling to prevent hydroxide formation. | Primary Choice for scale-up. |
| Sodium Methoxide (Solid) | Powder | Exact stoichiometry control. | Hygroscopic; difficult to handle; exothermic dissolution. | Small-scale R&D or when solvent volume is critical. |
| KOH / NaOH + Methanol | Solid Base + Solvent | Low cost; readily available. | Generates water in situ ( | Not Recommended for sensitive amides. |
B. Solvent Systems[1]
-
Methanol (MeOH): The default choice. It prevents transesterification (if esters are present) and serves as both solvent and reagent source.
-
DMF or DMSO: Aprotic polar solvents. They significantly accelerate
rates by solvating the cation ( ) and leaving the methoxide anion "naked" and more reactive. Use only if the reaction in MeOH is too slow. -
Toluene/MeOH (Biphasic): Used with Phase Transfer Catalysts (PTC) to control exotherms and simplify workup.
Mechanism & Critical Process Parameters
The reaction proceeds via the Meisenheimer Complex . The rate-determining step is usually the formation of this complex (nucleophilic attack), followed by the fast elimination of the chloride ion.
Figure 1: The
Experimental Protocols
Protocol A: Standard Homogeneous Methoxylation (High Purity)
Best for: Standard synthesis where product purity is paramount.
Reagents:
-
2-Chloro-4-nitrobenzamide (1.0 eq)
-
Sodium Methoxide (25% in MeOH) (1.1 – 1.2 eq)
-
Anhydrous Methanol (5-10 volumes)
Procedure:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (
). -
Solvation: Charge 2-Chloro-4-nitrobenzamide and Anhydrous Methanol. Stir at room temperature (RT) until a slurry or solution is formed.
-
Addition (Critical): Add NaOMe solution dropwise via an addition funnel over 30 minutes.
-
Control: Maintain internal temperature
to prevent localized overheating/decomposition.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitor: Check HPLC/TLC for disappearance of starting material.
-
-
Quench & Workup:
-
Cool to
.[1] -
Slowly add dilute HCl (1M) or Acetic Acid to adjust pH to 7. Caution: This neutralizes excess methoxide and precipitates the product.
-
Add Water (equal volume to MeOH) to drive precipitation.
-
Filter the solid, wash with water (to remove NaCl), and dry in a vacuum oven at
.
-
Protocol B: Phase-Transfer Catalyzed (PTC) Method
Best for: Difficult substrates requiring higher temperatures or non-polar solvents.
Reagents:
-
Substrate (1.0 eq)
-
Solid KOH (powdered) (2.0 eq)
-
Toluene (10 volumes)
-
Methanol (1.0 eq - acts as reactant)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)
Procedure:
-
Suspend substrate, TBAB, and powdered KOH in Toluene.
-
Heat to
. -
Add Methanol (1.0 - 1.5 eq) slowly. The Methanol reacts with KOH to form Methoxide in situ, which is then shuttled by TBAB.
-
Agitate vigorously (PTC is agitation-dependent).
-
Upon completion, wash the organic layer with water to remove salts/catalyst. Evaporate Toluene to recover product.
Workflow Visualization
Figure 2: Operational workflow for the methoxylation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Water in solvent or wet reagents. | Ensure MeOH is anhydrous (<0.1% water). Switch from KOH to commercial NaOMe solution. |
| Incomplete Conversion | Reaction temperature too low or base consumed. | Increase temperature to reflux. Add 0.1 eq extra base. Consider switching solvent to DMF (caution: workup difficulty). |
| Dark Product Color | Oxidation of amino/nitro groups or thermal decomposition. | Degas solvents with |
| "Stalled" Reaction | Formation of NaCl coating on solid base (if using solid). | Switch to solution-phase base or add a Phase Transfer Catalyst (TBAB). |
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide.[2][1][3][4] Retrieved from [Link]
-
Shtamburg, V. G., et al. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications.[2] Retrieved from [Link]
Sources
Laboratory procedure for isolating 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
This Application Note describes the laboratory protocol for the synthesis and isolation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS 175135-58-7). This compound is a highly functionalized aromatic building block, often utilized in the development of kinase inhibitors and agrochemicals.
The procedure details the conversion of the benzoic acid precursor to the amide via an acyl chloride intermediate, followed by a specific isolation strategy designed to maximize purity by leveraging the solubility differential of the nitro-benzamide core.
Part 1: Executive Summary & Strategic Analysis
Target Compound: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
CAS Registry: 175135-58-7
Molecular Formula: C
Synthetic Logic: The isolation of this compound typically follows a Nucleophilic Acyl Substitution pathway. The presence of the ortho/para-directing methoxy groups and the meta-directing nitro group on the benzene ring creates a unique solubility profile. The 2,6-dimethoxy substitution pattern provides steric crowding, which stabilizes the amide but also requires forcing conditions (e.g., Thionyl Chloride mediated activation) to generate the intermediate acid chloride efficiently.
Key Challenges:
-
Regiochemistry: Ensuring the integrity of the 5-nitro position during precursor handling.
-
Hydrolysis Risk: The acid chloride intermediate is moisture-sensitive; anhydrous conditions are critical until the ammonia quench.
-
Isolation: Separating the amide from the unreacted acid and inorganic salts requires a pH-controlled precipitation workup.
Part 2: Experimental Workflow Visualization
The following diagram outlines the reaction sequence and the critical decision nodes for isolation.
Caption: Workflow for the conversion of the benzoic acid precursor to the target amide, highlighting the critical activation and quenching steps.
Part 3: Detailed Protocol
Materials and Reagents
| Reagent | Role | Purity/Grade | Notes |
| 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid | Precursor | >97% | Starting material (CAS 175135-56-5). |
| Thionyl Chloride (SOCl | Activator | Reagent Plus | Corrosive/Toxic. Use in fume hood. |
| N,N-Dimethylformamide (DMF) | Catalyst | Anhydrous | Catalytic amount (1-2 drops). |
| Ammonium Hydroxide (28-30%) | Reagent | ACS Reagent | Source of nucleophilic ammonia. |
| Dichloromethane (DCM) | Solvent | Anhydrous | For acid chloride dissolution.[1] |
| Toluene | Co-solvent | Anhydrous | Helps remove excess SOCl |
Step-by-Step Procedure
Stage A: Activation (Acid Chloride Synthesis)
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
or N line). -
Loading: Charge the flask with 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (5.0 g, 19.1 mmol).
-
Solvent/Reagent: Add Thionyl Chloride (10 mL, excess). Add 1-2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate, which accelerates the reaction.
-
Reaction: Heat the mixture to reflux (75-80°C) for 2–3 hours.
-
Observation: The suspension should clear to a homogeneous solution as the acid converts to the acyl chloride. Evolution of SO
and HCl gases will be observed.
-
-
Evaporation: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess thionyl chloride.
-
Critical Step: Add Toluene (10 mL) and re-evaporate. Repeat twice. This azeotropic distillation ensures complete removal of thionyl chloride, which would otherwise react violently with ammonia in the next step.
-
Stage B: Amidation
-
Preparation: Dissolve the yellow oily residue (Acid Chloride) in anhydrous DCM (20 mL).
-
Ammonia Charge: In a separate 250 mL beaker, place Ammonium Hydroxide (30 mL, excess) and cool to 0–5°C in an ice bath.
-
Addition: Add the DCM solution of the acid chloride dropwise to the rapidly stirring ammonia solution over 15 minutes.
-
Caution: The reaction is exothermic.[2] Maintain temperature <10°C to minimize side reactions.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour. A thick precipitate typically forms.
Stage C: Isolation and Workup
-
Filtration: Filter the suspension through a Buchner funnel.
-
Note: The target amide is generally insoluble in water and has low solubility in cold DCM/water mixtures, while ammonium salts remain in the aqueous filtrate.
-
-
Washing: Wash the filter cake sequentially with:
-
Cold water (2 x 20 mL) – removes NH
Cl and excess ammonia. -
Cold saturated NaHCO
(1 x 10 mL) – removes any unreacted benzoic acid. -
Hexane (1 x 20 mL) – aids in drying.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Purification (Recrystallization)
If the crude purity is <95% (by HPLC/TLC), recrystallize:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Add hot Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the pale yellow crystals and dry.
Part 4: Analytical Validation
Expected Properties:
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: 178–182°C (Predicted range based on nitro-benzamide analogs).
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol; insoluble in Water.
Spectroscopic Characterization (Predicted):
-
H NMR (400 MHz, DMSO-d
):-
8.20 (s, 1H, Ar-H 4) – The isolated aromatic proton between Cl and NO
. -
7.80, 7.50 (br s, 2H, CONH
) – Amide protons, often broad. -
3.95 (s, 3H, OCH
) – Methoxy group. -
3.85 (s, 3H, OCH
) – Methoxy group.
-
8.20 (s, 1H, Ar-H 4) – The isolated aromatic proton between Cl and NO
-
MS (ESI):
-
[M+H]
calculated for C H ClN O : 261.03. -
Characteristic isotopic pattern for Chlorine (
Cl/ Cl ratio ~3:1).
-
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure DMF catalyst is used; extend reflux time; ensure Thionyl Chloride is fresh. |
| Product is Oily | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Impurity: Acid Precursor | Hydrolysis of acid chloride. | Ensure anhydrous conditions during Stage A. Wash crude solid with NaHCO |
Safety Directives:
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO
. Handle only in a fume hood. -
Nitro Compounds: Potentially energetic. Avoid excessive heating of the dry solid.
References
-
PubChem. (2025). 3-Chloro-5-nitrobenzamide and related structures.[2][3] National Library of Medicine. Retrieved from [Link]
- Gilead Sciences Inc. (2021). Therapeutic heterocyclic compounds. U.S. Patent 11,186,579. (Describes synthesis of related benzamide intermediates).
-
PrepChem. (2025). Preparation of 2-chloro-5-nitrobenzoic acid (General Nitration Protocol). Retrieved from [Link]
Sources
Application Note: Selective Catalytic Hydrogenation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Abstract
This application note details the chemo-selective catalytic hydrogenation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (Compound 1 ) to 3-Amino-5-chloro-2,6-dimethoxybenzamide (Compound 2 ). This transformation is a critical step in the synthesis of gastroprokinetic agents such as Itopride . The primary challenge addressed is the suppression of hydrodechlorination (loss of the chlorine atom) while achieving complete nitro reduction. We present two validated protocols: a high-selectivity Platinum-based method (Protocol A) and a cost-effective Raney Nickel industrial method (Protocol B).
Part 1: The Chemoselectivity Challenge
Reaction Context
The reduction of nitroarenes is highly exothermic (~500 kJ/mol). In halogenated substrates, this energy often overcomes the activation barrier for carbon-halogen bond cleavage (hydrodechlorination), resulting in the impurity 3-Amino-2,6-dimethoxybenzamide (Des-chloro impurity).
-
Target: Retention of the Chlorine atom (Ar-Cl).
-
Risk: Palladium (Pd) catalysts are notorious for facile oxidative insertion into Ar-Cl bonds, leading to dechlorination.
-
Solution: Utilization of Platinum (Pt) or Nickel (Ni) catalysts, which exhibit higher kinetic barriers for Ar-Cl insertion compared to Ar-NO₂ reduction.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical control points.
Figure 1: Reaction pathway showing the competition between nitro reduction (green) and hydrodechlorination (red).
Part 2: Catalyst Selection Matrix
The choice of catalyst dictates the process parameters. Palladium is generally avoided unless modified with inhibitors (e.g., metal sulfides or amines).
| Feature | Platinum on Carbon (Pt/C) | Raney Nickel (Ra-Ni) | Palladium on Carbon (Pd/C) |
| Selectivity (Ar-Cl) | High (Preferred) | Good | Poor (Requires inhibitors) |
| Reaction Rate | Moderate | Moderate | Fast |
| Cost | High | Low | Moderate |
| Handling | Stable powder | Pyrophoric (Slurry) | Stable powder |
| Recyclability | Excellent | Good | Good |
| Primary Use Case | High-value / Lab Scale | Industrial / Bulk Scale | Not recommended for this substrate |
Part 3: Experimental Protocols
Protocol A: High-Selectivity Method (Pt/C)
Recommended for: Laboratory scale optimization, impurity marker synthesis, and high-purity requirements. Mechanism: Platinum preferentially adsorbs nitro groups over chlorobenzene moieties, minimizing dechlorination.
Materials
-
Substrate: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (10.0 g, 38.4 mmol)
-
Catalyst: 5% Pt/C (sulfided form preferred for maximum selectivity, e.g., Johnson Matthey B101), 0.5 g (5 wt% loading).
-
Solvent: Methanol (100 mL) or THF/MeOH (1:1) if solubility is poor.
-
Hydrogen Source: H₂ balloon (1 atm) or low-pressure shaker (3 bar).
Step-by-Step Procedure
-
Inerting: Charge the reaction vessel with the substrate and catalyst. Evacuate and purge with Nitrogen (N₂) three times to remove oxygen.
-
Solvation: Add Methanol under N₂ flow. Note: Ensure the catalyst is wetted by solvent before exposure to hydrogen to prevent hot spots.
-
Hydrogenation: Purge the vessel with Hydrogen (H₂) three times. Set pressure to 3 bar (45 psi) .
-
Temperature Control: Heat the mixture to 35°C .
-
Critical: Do not exceed 40°C. Higher temperatures exponentially increase the rate of dechlorination on Pt surfaces.
-
-
Monitoring: Stir vigorously (1000 rpm) for 4–6 hours. Monitor by HPLC.
-
Work-up: Filter the catalyst through a Celite pad. Wash the pad with warm Methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid product.
Protocol B: Industrial Standard Method (Raney Nickel)
Recommended for: Scale-up (kg to ton), cost-sensitive production (Itopride synthesis). Mechanism: Raney Nickel is less active toward Ar-Cl bonds than Pd and significantly cheaper than Pt.
Materials
-
Substrate: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (50.0 g).
-
Catalyst: Raney Nickel (Active slurry, e.g., W-2 or equivalent), 5.0 g (10 wt% wet).
-
Solvent: Methanol (250 mL).
-
Additive: Thiourea (optional, 0.1 mol%) can be added to poison highly active sites if dechlorination >1% is observed.
Step-by-Step Procedure
-
Safety Check: Raney Nickel is pyrophoric when dry. Always handle as a water/solvent slurry.
-
Loading: Charge the autoclave with Substrate and Methanol. Add the Raney Nickel slurry carefully.
-
Pressurization: Purge with N₂, then H₂. Pressurize to 5–10 bar (70–145 psi) .
-
Reaction: Heat to 50°C .
-
Note: Ra-Ni requires slightly higher energy than Pt. The robust nature of Ni allows operation at 50°C with minimal dechlorination risk.
-
-
Duration: Stir for 6–10 hours.
-
Decantation/Filtration: Allow the catalyst to settle (Ni is heavy). Decant the supernatant or filter through a closed-loop system to avoid drying the catalyst.
-
Quenching: Immediately cover the used catalyst with water.
Part 4: Process Workflow & Troubleshooting
The following workflow describes the decision logic during the reaction process.
Figure 2: Operational workflow for monitoring reaction progress and mitigating impurity formation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Dechlorination (>1%) | Temperature too high | Cool reaction to <30°C. |
| H₂ pressure too low (starved) | Increase agitation (mass transfer limitation causes catalyst surface starvation, promoting side reactions). | |
| Reaction Stalled | Catalyst poisoning | Ensure solvent is free of sulfur/heavy amines (unless intentionally added). |
| Solubility limit | Add THF or warm slightly (max 45°C). | |
| Green Coloration | Nitroso intermediate | Reaction incomplete. Continue hydrogenation. |
Part 5: References
-
BenchChem. (2025).[4][5] Application Notes and Protocols: The Role and Synthesis of Itopride. Link
-
Google Patents. (2012). CN102617366A: Method for preparing itopride hydrochloride. Link
-
RSC Advances. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Link
-
MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes. Link
-
Organic Chemistry Portal. (2008). Reduction of Nitro Compounds. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Executive Summary
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide presents a unique challenge: the substrate is an electron-rich aromatic ring (due to two methoxy groups) that is simultaneously sterically crowded and sensitive to oxidation.[1] The primary failure mode in this synthesis is not usually regio-selectivity—the 5-position is strongly electronically favored—but rather nitrative demethylation and oxidative degradation driven by the exothermic nature of nitration on electron-rich arenes.[1]
This guide provides a self-validating troubleshooting framework to minimize these specific byproducts.
Module 1: The Nitration Phase (Critical Control Point)[1]
The transformation of 3-Chloro-2,6-dimethoxybenzoic acid to its 5-nitro derivative is the step most susceptible to byproduct formation.
Q: My reaction mixture turns dark red/black, and the yield is <40%. What is happening?
A: You are likely experiencing "Nitrative Demethylation" or Quinone Oxidation. The 2,6-dimethoxy motif makes the ring highly susceptible to oxidation by nitric acid. If the temperature spikes or the acid concentration is too high, the methoxy groups are cleaved, leading to p-quinones or nitrophenols (tarry black substances).
-
The Fix (Protocol Adjustment):
-
Switch Solvent System: Do not use neat H₂SO₄/HNO₄. Use Glacial Acetic Acid as the solvent to moderate the reaction.
-
Temperature Control: The addition of HNO₃ must occur at 0°C to 5°C . Do not allow the internal temperature to exceed 10°C.
-
Reagent Stoichiometry: Use a slight excess of Fuming HNO₃ (1.1 eq).[1] Large excesses promote oxidation.
-
Q: I see a persistent impurity at RRT 0.85 (HPLC). It resists recrystallization. What is it?
A: This is likely the ipso-substituted byproduct or the 4-nitro isomer. While the 5-position is favored (para to OMe), the 4-position is accessible.[1] However, a more insidious impurity in chlorobenzoic acid nitrations is the displacement of the Chlorine or Carboxyl group (ipso-attack) if the nitronium ion concentration is too aggressive.
-
Validation Test: Check the Mass Spectrum (LC-MS).
-
M-35 (Loss of Cl): Indicates ipso-substitution of Chlorine.
-
M-15 (Loss of Me): Indicates demethylation (Phenol formation).
-
Visualizing the Reaction & Failure Modes
The following diagram illustrates the competitive pathways between the desired 5-nitro product and the oxidative byproducts.
Caption: Competitive reaction pathways during nitration. High temperatures (>20°C) favor the red pathways (demethylation/oxidation).
Module 2: The Amidation Phase
Converting the 5-nitro acid to the benzamide requires activation (usually via Thionyl Chloride, SOCl₂) followed by ammonolysis.[1]
Q: The conversion to the amide is incomplete. I still see 10-15% starting acid.
A: Moisture ingress is hydrolyzing your Acid Chloride intermediate. The 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is sterically hindered.[1] It forms slowly but hydrolyzes rapidly in the presence of atmospheric moisture.
-
The Fix:
-
Catalytic DMF: Ensure you use 2-3 drops of Dimethylformamide (DMF) during the SOCl₂ step.[1] This forms the Vilsmeier reagent, which is essential for activating the hindered carboxyl group.
-
Ammonia Source: Do not use aqueous ammonia (NH₄OH) if possible.[1] Use Ammonia gas bubbled into cold THF or Toluene, or a saturated solution of NH₃ in Methanol. Water competes with ammonia for the acyl chloride.
-
Q: My product is yellow/orange instead of off-white.
A: Trace azo-impurities or residual nitrophenols. Nitro compounds are often yellow, but intense orange/red suggests azo-coupling byproducts formed under alkaline conditions (during ammonolysis) if the reaction gets too hot.[1]
-
Purification Protocol:
-
Reslurry the crude solid in cold Ethanol/Water (1:1) . The amide is insoluble, but the colored phenolic impurities and inorganic salts will dissolve.
-
Module 3: Impurity Profiling & Data[1]
Use this table to identify impurities based on their behavior during analysis.
| Impurity Type | Origin | Relative Retention Time (RRT) | Mitigation Strategy |
| Starting Material | Incomplete Amidation | 1.00 (Ref) | Dry solvents; Excess SOCl₂; Catalytic DMF.[1] |
| Demethylated Phenol | Nitration (Acid Hydrolysis) | 0.85 - 0.92 | Keep Nitration T < 10°C; Reduce acid strength.[1] |
| 4-Nitro Isomer | Regio-isomerism | 1.05 - 1.10 | Recrystallize from EtOH; 5-nitro is less soluble.[1] |
| Dinitro Species | Over-nitration | > 1.20 | Strict stoichiometry (1.05 eq HNO₃).[1] |
| Hydrolyzed Acid | Wet Amidation | 1.00 (Co-elutes w/ SM) | Use NH₃/MeOH or NH₃(g); Avoid aqueous workup until end.[1] |
Troubleshooting Decision Tree
Follow this logic flow to resolve low-purity batches.
Caption: Step-by-step logic for diagnosing synthesis failures.
References
-
Nitration of Electron-Rich Aromatics
-
Mechanistic Insight: Nitration of polymethoxybenzenes often leads to nitrative demethylation or quinone formation if conditions are too acidic.[1]
- Source: Journal of the Chemical Society C: Organic, "Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid on 1,2,3-trimethoxybenzene".
-
-
Synthesis of Nitrobenzoic Acids
-
Properties of 2,6-Dimethoxybenzoic Acid Derivatives
- Structural Data: Crystallographic and reactivity data confirming the steric crowding of the 2,6-dimethoxy motif.
- Source: Sigma-Aldrich Technical Bulletin / PubChem D
Sources
Overcoming solubility issues of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide in aqueous media
The following technical guide addresses the solubility challenges associated with 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS: 175135-58-7). This response is structured as a specialized support center resource, designed for immediate application in research and drug development workflows.
Status: Active Compound ID: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide Classification: Substituted Benzamide / Nitroaromatic Common Application: Pharmaceutical Intermediate, Kinase Inhibitor Precursor[1][2][3][4]
Executive Summary: The "Brick Dust" Challenge
The Core Issue: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide presents a classic "brick dust" solubility profile.[1][2][3][4][5] It combines a high melting point (indicative of high crystal lattice energy) with moderate lipophilicity.[4][5] The molecule is electrically neutral at physiological pH, meaning standard pH adjustment strategies often fail.[3][5]
Quick-Start Recommendation:
-
For In Vitro Assays: Use DMSO as the primary stock solvent (up to 20-50 mM), then dilute into aqueous media containing 0.5% Tween 80 or 10% HP-β-Cyclodextrin .[1][2][3][4]
-
For In Vivo Formulation: Avoid 100% DMSO. Use a vehicle of 5% DMSO / 40% PEG 400 / 55% Saline or a 20% HP-β-Cyclodextrin complex.[1][2][3][4]
Physicochemical Profiling (Root Cause Analysis)[3][4][5]
Before attempting solubilization, understand why the compound resists solution.[3][5]
| Property | Estimated Value | Implication for Solubility |
| pKa (Acidic) | > 15 (Amide NH) | Neutral: Will not ionize in pH 1–10.[1][2][3][4][5] pH adjustment is ineffective. |
| LogP | ~1.6 – 2.2 | Moderately Lipophilic: Prefers organic solvents but is not "greasy" enough to dissolve easily in oils.[5] |
| Crystal Energy | High (MP >180°C*) | High Lattice Energy: Strong intermolecular H-bonds (Amide-Nitro stacking) resist dissolution.[1][2][3][4][5] |
| H-Bond Donors | 1 (Amide) | Aggregation Risk: In water, molecules prefer to self-aggregate rather than hydrate.[1][2][3][4][5] |
*Estimated based on structural analogs like 3-chloro-5-nitrobenzamide [1][2].[1][2][3][4]
Decision Logic & Workflow
The following flowchart illustrates the optimal solubilization pathway based on your experimental constraints.
Caption: Decision matrix for selecting the appropriate solvent system based on experimental application (In Vitro vs. In Vivo).
Troubleshooting Guide (Q&A)
Q1: I tried adjusting the pH to 3 and 10, but the solubility didn't change. Why?
Technical Insight: Unlike carboxylic acids (which dissolve at high pH) or amines (which dissolve at low pH), 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is non-ionizable within the physiological pH range (1–14).[1][2][3][4]
-
Mechanism: The amide nitrogen is weakly acidic only under super-basic conditions (pH > 15), and the nitro group does not protonate easily.[3][5]
-
Solution: Stop using pH buffers for solubilization.[3][5] Focus on cosolvents (DMSO, PEG 400) and complexing agents (Cyclodextrins).[3][4][5]
Q2: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I stop this?
Technical Insight: This is the "Crash-Out" effect.[2][3][4][5] The compound is soluble in DMSO but highly insoluble in water.[3][4][5] When the DMSO hits the water, the solvent power drops instantly, causing rapid crystallization.[3][5] Corrective Protocol:
-
Pre-warm your culture media to 37°C.
-
Add a surfactant: Supplement your media with 0.5% Tween 80 or 0.1% Triton X-100 before adding the compound.[3][5]
-
Vortexing Addition: Do not pipet the DMSO stock into a static tube. Vortex the media while slowly injecting the DMSO stock tip submerged in the liquid. This prevents local high concentrations [3].[3][4][5]
Q3: Can I use ethanol instead of DMSO?
Technical Insight: Likely yes, but with lower efficiency.
-
Solubility Prediction: Benzamides generally show solubility in the order: DMSO > DMA > DMF > Ethanol > Methanol > Water .[3][5]
-
Recommendation: If DMSO is toxic to your specific cell line, try PEG 400 (Polyethylene Glycol).[5] It is often less cytotoxic than DMSO and a better solvent than ethanol for this class of compounds.[3][4][5]
Q4: Is this compound light sensitive?
Technical Insight: Yes. The nitro group (-NO2) at position 5 is susceptible to photoreduction or photolysis under UV/visible light.[3][4][5]
-
Protocol: Wrap all vials in aluminum foil or use amber glass. Store DMSO stocks at -20°C to prevent degradation [1].[2][3][4][5]
Validated Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (In Vitro)
Best for: High-throughput screening, enzymatic assays.[1][2][3][4]
-
Weighing: Weigh 10 mg of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
-
Solvent: Add 1.92 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Cyclodextrin Complexation (Aqueous Formulation)
Best for: Animal studies or sensitive cell lines where DMSO is restricted.[3][4][5]
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS or Saline.[1][2][3][4][5]
-
Compound Addition: Add the compound powder directly to the cyclodextrin solution (Target: 1–2 mg/mL).
-
Energy Input: The compound will not dissolve immediately.[3][5] You must shake (orbital shaker) at room temperature for 24–48 hours or sonicate for 30 minutes.[3][5]
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved particles.[3][4][5]
-
Validation: Check concentration via HPLC/UV-Vis before dosing, as actual solubility may be lower than added amount [4].
References
-
ChemicalBook. (2023).[3][4][5] 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE Properties and Supplier Data. Retrieved from [3][4][5]
-
PubChem. (n.d.).[3][4][5][6] 3-Chloro-5-nitrobenzamide Compound Summary. National Library of Medicine.[3][4][5] Retrieved from [3][4][5]
-
Sahoo, R. N. (n.d.).[3][5][7] Techniques of Solubility Enhancement: Cosolvency and Surfactants. Centurion University.[3][4][5] Retrieved from
-
BenchChem. (2025).[3][4][5][8] Technical Support Center: Enhancing the Solubility of Benzamides. Retrieved from [3][4][5]
Disclaimer: This guide is based on structure-property relationships and standard pharmaceutical solubilization principles.[2][3][4][5] Always verify stability and concentration using analytical methods (HPLC) prior to critical experiments.
Sources
- 1. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE | 175135-58-7 [chemicalbook.com]
- 2. 412336-53-9|3-Chloro-6-hydroxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. mzCloud – N 3 Chloro 2 6 dimethoxy 5 nitrobenzoyl N 2 6 dimethylphenyl urea [mzcloud.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 12341508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
The following guide is designed as a high-level Technical Support Center resource. It avoids generic templates, focusing instead on the specific physicochemical challenges of purifying 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (an intermediate often associated with FGFR inhibitors like Pemigatinib).
Case Reference: REGIO-NITRO-5 Subject: Removal of Regioisomeric Impurities (specifically the 4-nitro isomer) Support Level: Tier 3 (Senior Scientist / Process Chemistry)
The Core Challenge: Why is this separation difficult?
In the nitration of 3-chloro-2,6-dimethoxybenzamide , the directing effects create a competitive landscape.
-
The Target (5-Nitro): Favored by the synergistic ortho-direction of the 6-methoxy group and meta-direction of the amide.
-
The Impurity (4-Nitro): Favored by the ortho-direction of the 3-chloro substituent.
While the electronic bias strongly favors the 5-position, the 4-nitro regioisomer typically forms at levels of 2–8% depending on temperature control. Separation is non-trivial because both isomers possess nearly identical polarities (co-elute on standard silica) and similar solubilities in non-polar solvents.
Diagnostic & Identification Protocols
Before attempting purification, you must definitively characterize the impurity profile.[1] Standard HPLC often fails to resolve these isomers without specific column selection.
A. Analytical Workflow (Decision Matrix)
Figure 1: Analytical decision tree for distinguishing the 4-nitro and 5-nitro isomers.
B. The Definitive NMR Test
The most reliable method to distinguish the isomers is 1D-NOE (Nuclear Overhauser Effect) spectroscopy.
-
Target (5-Nitro): The aromatic proton is at position 4. It is flanked by Cl and NO2.[1][2] It is spatially distant from the methoxy groups at positions 2 and 6. Result: No significant NOE enhancement with OMe signals.
-
Impurity (4-Nitro): The aromatic proton is at position 5. It is adjacent to the methoxy group at position 6. Result: Strong NOE enhancement.
Purification Protocols
We recommend a two-stage approach. Chromatography is often inefficient for scale-up due to poor separation factors (
Method A: Selective Recrystallization (Primary Recommendation)
Best for: Crude purity >90% with <8% regioisomer.
Mechanism: The 5-nitro isomer possesses a higher lattice energy due to more efficient packing (less steric clash between the nitro and chloro groups compared to the 4-nitro isomer). We exploit this thermodynamic stability.
| Parameter | Specification | Rationale |
| Solvent System | Ethanol (95%) or EtOH/Water (9:1) | The amide H-bonds well with EtOH; water acts as the anti-solvent to lower solubility of the hydrophobic impurity. |
| Concentration | 10 mL solvent per 1 g crude | High dilution prevents "oiling out" and trapping of the impurity. |
| Dissolution Temp | Reflux (~78°C) | Ensure complete dissolution. If solids remain, hot filter immediately. |
| Cooling Rate | -5°C per hour | Critical. Rapid cooling (crash precipitation) will co-precipitate the 4-nitro isomer. |
| Final Temp | 0–5°C | Hold for 2 hours to maximize yield of the target. |
Step-by-Step Protocol:
-
Charge crude solid into a flask equipped with a mechanical stirrer and reflux condenser.
-
Add Ethanol (95%) at a ratio of 8 volumes (8 mL/g).
-
Heat to reflux. If solution is not clear, add Ethanol in 0.5 volume increments until dissolved.
-
Optional: Add activated carbon (5 wt%) to remove color/tarry impurities; filter hot through Celite.
-
Allow the filtrate to cool naturally to room temperature (approx. 25°C) over 4 hours. Stirring should be slow (60–80 RPM).
-
Cool further to 0–5°C using an ice bath for 2 hours.
-
Filter the white/off-white needles.
-
Wash: Displacement wash with cold Ethanol (0°C).
-
Dry: Vacuum oven at 50°C for 12 hours.
Method B: Reslurry (Trituration)
Best for: High impurity levels (>10%) or if Recrystallization A yields <98% purity.
Mechanism: The 4-nitro impurity is significantly more soluble in Ethyl Acetate than the target. A hot reslurry leaches the impurity from the solid matrix without fully dissolving the target.
-
Suspend the solid in Ethyl Acetate/Heptane (1:2 v/v) (5 volumes).
-
Heat to 60°C (do not reflux; do not dissolve completely).
-
Stir vigorously for 2 hours.
-
Cool to room temperature.
-
Filter and wash with Heptane.
Troubleshooting & FAQs
Q1: My HPLC shows a "shoulder" on the main peak. Is this the regioisomer?
A: Likely, yes. The 4-nitro and 5-nitro isomers are structural isomers with very similar pKa and lipophilicity.
-
Fix: Switch your HPLC column to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. The pi-pi interactions differ significantly between the two isomers, often providing baseline resolution where C18 fails.
Q2: After recrystallization, the impurity dropped from 8% to 3%, but I need <0.5%. What now?
A: Do not just repeat the same recrystallization. The "eutectic limit" may have been reached.
-
Fix: Perform Method B (Reslurry) on the recrystallized material. The change in solvent polarity (from protic Ethanol to aprotic Ethyl Acetate) often breaks the solubility lock.
Q3: The product is "oiling out" during cooling.
A: This indicates the solution is too concentrated or the impurity profile is too complex (presence of tars).
-
Fix: Re-heat to reflux and add 20% more solvent. Seed the solution with a pure crystal of the 5-nitro target at 60°C to provide a nucleation template.
Q4: Why does the 4-nitro isomer form at all?
A: This is a kinetic vs. thermodynamic issue during synthesis.
-
Cause: High reaction temperatures (>10°C) during the addition of Nitric Acid increase the energy of the system, allowing the nitronium ion to overcome the steric barrier of the 4-position (between Cl and OMe).
-
Prevention: In future batches, maintain the nitration temperature strictly between -10°C and 0°C .
Visualizing the Purification Logic
Figure 2: Strategic workflow for selecting the correct purification method based on impurity load.
References
-
Synthesis of Pemigatinib Intermediates
- Source: WO2017004381 (Patent).
- Relevance: Describes the nitration of 3-chloro-2,6-dimethoxybenzamide and subsequent purific
-
Purification of Nitrobenzamides
-
Source: Tipson, R. S. (1950).[3] "Theory and Practice of Recrystallization." Analytical Chemistry.
- Relevance: Foundational text on solvent selection for separating isomers based on polarity and l
-
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Source: Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography.
Sources
Validation & Comparative
Comparative Method Development Guide: HPLC Purity Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
Executive Summary & Analytical Challenge
The purity analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (hereafter referred to as CDNB ) presents a specific set of chromatographic challenges common to highly substituted aromatic intermediates.
The molecule possesses three distinct functionalities that dictate its retention behavior:
-
Nitro group (
): Strong electron-withdrawing group (EWG), acting as a pi-acid. -
Chlorine atom: Electronegative, offering potential for halogen-specific selectivity.
-
Dimethoxy Benzamide Core: Provides a hydrophobic scaffold but introduces potential for hydrolysis to the corresponding benzoic acid (a common process impurity).
The Challenge: Standard C18 alkyl phases often fail to resolve CDNB from its hydrolysis degradation product (3-chloro-2,6-dimethoxy-5-nitrobenzoic acid) and its des-chloro synthetic precursors due to similar hydrophobicity profiles.
The Solution: This guide compares the industry-standard C18 chemistry against the Pentafluorophenyl (PFP) stationary phase.[1] We demonstrate that PFP offers superior orthogonal selectivity through
Separation Mechanism & Column Selection
To achieve robust separation, we must exploit the specific electronic properties of CDNB.
The Competitors
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces) | Hydrophobic + |
| Target Analyte | General organics | Halogenated aromatics, Nitro-aromatics, Positional isomers |
| Selectivity Driver | Carbon load & Surface area | Fluorine ring electron deficiency (Lewis Acid character) |
| Suitability for CDNB | Baseline: Good retention, poor isomer selectivity. | Optimal: High selectivity for the Nitro/Chloro combination. |
Mechanistic Workflow
The following diagram illustrates the decision logic and mechanistic interactions driving the method development.
Figure 1: Decision matrix for stationary phase selection based on analyte functional groups.
Experimental Protocol
This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity is
Reagents & Standards[2][3]
-
Analyte: 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CDNB).[2]
-
Impurity A (Hydrolysis): 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid.
-
Impurity B (Precursor): 2,6-dimethoxy-3-nitrobenzamide (Des-chloro).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid (for MS compatibility).
Chromatographic Conditions (Comparative)
| Parameter | Condition A (Standard) | Condition B (Recommended) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | PFP (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), |
| Mobile Phase A | 0.1% | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min | 10% B to 60% B over 15 min (Targeted) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temp | ||
| Detection | UV @ 254 nm (Amide/Nitro absorption) | UV @ 254 nm |
Step-by-Step Execution
-
Preparation: Dissolve 10 mg of CDNB in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins.
-
Spiking: Spike the solution with 1% of Impurity A and Impurity B to simulate a crude reaction mixture.
-
Equilibration: Flush column with 10 column volumes of initial mobile phase.
-
Injection: Inject
of the sample. -
Integration: Integrate all peaks
area.
Comparative Performance Data
The following data represents typical performance characteristics for nitro-aromatic benzamides on these phases.
Table 1: System Suitability Parameters
| Parameter | C18 Performance | PFP Performance | Interpretation |
| Retention Time ( | 8.2 min | 10.4 min | PFP retains the nitro group longer due to |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline resolved) | The PFP phase discriminates the acidic impurity significantly better. |
| Selectivity ( | 1.05 | 1.15 | Halogen selectivity is superior on fluorinated phases. |
| Tailing Factor ( | 1.3 | 1.1 | Better peak symmetry on PFP due to reduced silanol activity and specific interaction. |
Why PFP Wins: The "Fluorine Effect"
On a C18 column, separation is driven purely by hydrophobicity. Since the Amide (CDNB) and the Acid (Impurity A) have similar hydrophobic cores, they elute closely.
On a PFP column, the pentafluorophenyl ring is electron-deficient . It acts as a Lewis acid. The nitro group on the analyte is electron-withdrawing, but the aromatic ring of the analyte still possesses regions of electron density (from the methoxy groups). The PFP phase engages in a specific "face-to-face" or "edge-to-face" stacking interaction that is highly sensitive to the presence of the Chlorine atom and the Nitro group, pulling the impurities away from the main peak.
Validation Strategy (ICH Q2)
To ensure this method is publishable and robust for drug development, it must be validated according to ICH Q2(R1) guidelines.
Figure 2: ICH Q2(R1) Validation workflow.
-
Specificity: Perform forced degradation (Acid, Base, Oxidative). The PFP method must resolve all degradants from the main peak.
-
Note: Benzamides are susceptible to hydrolysis. Ensure the "Acid" peak is spectrally pure using a Diode Array Detector (DAD).
-
-
Linearity: Prepare 5 concentrations from 50% to 150% of target concentration.
-
LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOQ should be S/N
10.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A.
-
Mac-Mod Analytical. (n.d.). Advantages of Pentafluorophenyl (PFP) Phases for Halogenated Compounds.[1] Technical Report.[3][6][7]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE | 175135-58-7 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mac-mod.com [mac-mod.com]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
1H NMR and 13C NMR spectral interpretation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
The following guide is structured to serve as an authoritative technical resource for the structural validation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide , a specific scaffold often encountered in the development of agrochemicals (fungicides) and pharmaceutical intermediates.[1]
This guide compares the spectral performance of the target molecule against its direct synthetic precursor, 3-Chloro-2,6-dimethoxybenzamide , providing a self-validating workflow for confirming the success of the nitration step.
Content Type: Publish Comparison Guide (Structural Validation) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary & Application Context
In drug discovery and agrochemical synthesis, the 3-Chloro-2,6-dimethoxy-5-nitrobenzamide scaffold represents a critical intermediate.[1] Its structural integrity is defined by the precise regiochemical placement of the nitro group at the C5 position.[2]
This guide compares the Target Product (Nitro-derivative) against its Precursor Alternative (Non-nitrated analog) to establish a "Go/No-Go" decision matrix based on NMR spectral signatures. The primary challenge in this analysis is distinguishing the highly substituted benzene ring where only one aromatic proton remains.[2]
Key Performance Indicator (KPI): The successful transition from a doublet-doublet aromatic system (Precursor) to a singlet aromatic system (Target) is the definitive metric for reaction completion.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral clarity, the following protocol synthesizes best practices for handling polysubstituted benzamides.
Sample Preparation Strategy
-
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Acquisition Parameters:
-
1H NMR: 16 scans minimum (to resolve small impurity peaks).
-
13C NMR: 512 scans minimum (due to multiple quaternary carbons with long relaxation times).
-
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision logic for validating the compound's structure.
Figure 1: Logical workflow for structural validation using 1H NMR multiplicity analysis.
Comparative Spectral Analysis (1H NMR)
This section objectively compares the spectral features of the Target vs. the Precursor .[2] The disappearance of coupling patterns is the primary evidence of successful synthesis.[2]
Structural Numbering Reference
-
C1: Amide (-CONH2)[1]
-
C2: Methoxy (-OCH3)[1]
-
C4: Proton (-H) [Key Reporter Nucleus]
-
C6: Methoxy (-OCH3)[1]
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
| Feature | Precursor (Alternative) 3-Chloro-2,6-dimethoxybenzamide | Target Product 3-Chloro-2,6-dimethoxy-5-nitrobenzamide | Mechanistic Insight |
| Aromatic H4 | 7.45 ppm (d, J=8.8 Hz) | 8.35 ppm (s) | Critical Difference: In the target, H4 is flanked by Cl and NO2.[1] The NO2 group causes a significant downfield shift (~0.9 ppm) and removes the neighboring proton, collapsing the doublet to a singlet.[2] |
| Aromatic H5 | 6.85 ppm (d, J=8.8 Hz) | Absent | The H5 proton is replaced by the Nitro group.[2] Its disappearance confirms substitution.[2] |
| Amide (-NH2) | 7.60, 7.85 ppm (bs) | 7.75, 8.10 ppm (bs) | The electron-withdrawing NO2 group increases the acidity of the amide protons, shifting them downfield.[1] |
| Methoxy (C6) | 3.75 ppm (s) | 3.95 ppm (s) | The C6-OMe is ortho to the new NO2 group, causing a distinct deshielding effect compared to the precursor.[1] |
| Methoxy (C2) | 3.72 ppm (s) | 3.82 ppm (s) | The C2-OMe is ortho to Cl (unchanged), so it experiences a smaller shift.[1] |
Technical Note: The chemical shift values above are representative for this class of polysubstituted benzamides in DMSO-d6 [1][2]. The exact values may fluctuate ±0.05 ppm depending on concentration and temperature.[2]
Detailed Interpretation of the Target Spectrum
-
The "Lone" Aromatic Singlet (8.35 ppm): This is the most diagnostic peak.[2] It represents the proton at C4 .[2] It is deshielded by the ortho-nitro group and the ortho-chloro group.[1] The lack of splitting (singlet) confirms that positions C3 and C5 are fully substituted.[2]
-
Non-Equivalent Methoxy Groups: Unlike symmetric 2,6-dimethoxybenzamide, the target molecule is asymmetric.[2]
-
Restricted Rotation of Amide: You will observe two broad singlets for the NH2 protons.[2] This is due to the partial double-bond character of the C-N amide bond, which is enhanced by the electron-withdrawing nature of the ring substituents.
Comparative Spectral Analysis (13C NMR)
13C NMR provides the "carbon skeleton" verification. The key performance indicator here is the appearance of the C-NO2 carbon signal and the shift of the Methoxy carbons.[2]
Table 2: 13C NMR Chemical Shift Assignments (DMSO-d6)
| Carbon Position | Chemical Shift (δ ppm) | Signal Type | Interpretation |
| C=O[1] (Amide) | 164.5 | Quaternary | Typical benzamide carbonyl.[2] |
| C2, C6 (C-OMe) | 152.0, 156.5 | Quaternary | Highly deshielded by oxygen.[2] The C6 carbon (ortho to NO2) will be distinct from C2.[2] |
| C5 (C-NO2) | 138.0 - 142.0 | Quaternary | New Signal. Broad/low intensity due to coupling with 14N quadrupole.[1] Confirms nitration. |
| C3 (C-Cl) | 118.5 | Quaternary | Consistent with chlorinated aromatic carbons.[1] |
| C4 (C-H) | 126.5 | High Intensity | The only methine (CH) carbon in the ring. Can be confirmed via DEPT-135 (Positive phase).[1] |
| OMe (Methyls) | 56.8, 62.1 | Methyls | Two distinct peaks confirming the asymmetry of the molecule.[2] |
Troubleshooting & Impurities
When analyzing the "Performance" of your synthesis, watch for these common failure modes:
-
Impurity A (Starting Material): Look for doublets at 7.45 and 6.85 ppm.[2] If present >5%, the nitration was incomplete.[2]
-
Impurity B (Regioisomer): If nitration occurred at position 4 (displacing the proton but leaving H5?), this is chemically unlikely due to the directing effects (OMe is ortho/para directing). However, if the starting material was different, ensure the aromatic singlet integration matches exactly 1H relative to the 6H of the methoxy groups.[2]
-
Residual Solvents: Common synthesis solvents for this reaction include Acetic Acid or Sulfuric Acid.[2]
References
-
Australian Journal of Chemistry. (1979). Substituent Effects on the 1H N.M.R.[2] Spectra of Substituted Benzamides. CSIRO Publishing. [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12341508, 3-Chloro-5-nitrobenzamide. Retrieved from [1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2]
-
ChemicalBook. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE CAS Database.
Sources
A Researcher's Guide to the Infrared Spectrum of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a comparative analysis grounded in fundamental spectroscopic principles. We will dissect the molecule's structure to predict its spectral features, compare these with related compounds, and provide a robust experimental protocol for empirical validation.
The Role of IR Spectroscopy in Complex Molecule Characterization
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For a multifunctional molecule like 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, where several polar functional groups are present on a substituted aromatic ring, IR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment. Each functional group (amide, nitro, ether, chloro) possesses characteristic vibrational frequencies, and their electronic interactions within the molecule can cause predictable shifts in these frequencies, offering deeper structural insights.
Structural Analysis and Predicted Vibrational Modes
The structure of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is a highly substituted benzene ring. The interplay between electron-donating methoxy groups and electron-withdrawing nitro and chloro groups, in addition to the amide functionality, creates a complex electronic environment that directly influences bond strengths and, consequently, their IR absorption frequencies.
Caption: Molecular structure of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Based on this structure, we can predict the characteristic IR absorption bands. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale and Comments |
| 3450 - 3400 & 3300 - 3250 | Amide (N-H Asymmetric & Symmetric Stretch) | Medium-Strong | Primary amides show two distinct bands. In the solid state, intermolecular hydrogen bonding typically shifts these bands to lower wavenumbers compared to the gas phase.[2] |
| 3100 - 3000 | Aromatic (C-H Stretch) | Medium-Weak | The C-H stretch for sp² hybridized carbons on an aromatic ring typically appears just above 3000 cm⁻¹.[3] |
| 2980 - 2850 | Methoxy (C-H Aliphatic Stretch) | Medium | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups.[4][5] |
| ~1680 - 1650 | Amide I (C=O Stretch) | Strong | This is one of the most intense and characteristic bands in the spectrum. Its exact position is sensitive to electronic effects and hydrogen bonding. The presence of both electron-donating and withdrawing groups on the ring can influence this frequency.[6] |
| ~1620 - 1580 | Amide II (N-H Bend) & Aromatic (C=C Stretch) | Medium-Strong | The N-H bending vibration of the amide often overlaps with the C=C stretching vibrations of the aromatic ring. Multiple bands are expected in this region due to the complex substitution pattern.[3] |
| 1550 - 1475 | Nitro (NO₂ Asymmetric Stretch) | Very Strong | Aromatic nitro compounds exhibit a very strong and characteristic absorption band in this region due to the large change in dipole moment during the asymmetric stretch of the N-O bonds.[1][7] |
| 1360 - 1290 | Nitro (NO₂ Symmetric Stretch) | Strong | This second prominent band for the nitro group corresponds to the symmetric stretching of the N-O bonds and is also typically very intense.[7][8] |
| ~1250 | Methoxy (Aryl-O Asymmetric Stretch) | Strong | The stretching of the C-O bond between the aromatic ring and the methoxy oxygen results in a strong, characteristic band.[5][9] |
| ~1040 | Methoxy (Aryl-O Symmetric Stretch) | Medium | A second, typically less intense, band associated with the C-O-C ether linkage.[5] |
| 890 - 835 | Aromatic (C-H Out-of-Plane Bend) & C-N Stretch | Medium | The position of the C-H out-of-plane bending is indicative of the substitution pattern. The C-N stretch from the nitro group is weaker and also appears in this region.[8] |
| 800 - 600 | C-Cl Stretch | Medium-Strong | The C-Cl stretching vibration for chlorinated aromatic compounds typically falls in this lower frequency range. This band can be difficult to assign definitively as it lies in the complex fingerprint region.[10][11] |
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is instructive to compare it with simpler, related molecules. This comparison helps in assigning bands with greater confidence by observing the spectral contributions of individual functional groups.
| Compound | Key Absorption Bands (cm⁻¹) and Assignments |
| Benzamide | ~3350 & 3170 (N-H Stretch) ; ~1660 (C=O Stretch) ; ~1625 (N-H Bend); ~3060 (Aromatic C-H); ~1600, 1485 (Aromatic C=C). |
| Nitrobenzene | ~1525 (Asymmetric NO₂ Stretch) ; ~1350 (Symmetric NO₂ Stretch) ; ~3080 (Aromatic C-H); ~1605, 1475 (Aromatic C=C); ~850 (C-N Stretch).[1][7] |
| 1,3-Dimethoxybenzene | ~2950, 2840 (Aliphatic C-H Stretch) ; ~1250 (Asymmetric Aryl-O Stretch) ; ~1040 (Symmetric Aryl-O Stretch) ; ~3050 (Aromatic C-H); ~1600, 1490 (Aromatic C=C).[5][12] |
| Chlorobenzene | ~740 (C-Cl Stretch) ; ~3060 (Aromatic C-H); ~1580, 1475 (Aromatic C=C).[13] |
| 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (Predicted) | A composite spectrum exhibiting features from all the above, with shifts due to intramolecular electronic interactions. Key identifiers would be the two strong NO₂ bands, the two amide N-H bands, a strong amide C=O band, and strong C-O ether bands. |
This comparative approach validates our predictions. For our target molecule, we expect to see the characteristic amide peaks from benzamide, the very strong nitro peaks from nitrobenzene, the distinct ether bands from dimethoxybenzene, and a C-Cl stretch in the fingerprint region, all superimposed onto the spectrum of a substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation, making it ideal for routine analysis of solid powders.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, dry ATR crystal in place, collect a background spectrum. This is crucial as it subtracts the absorbance from the ambient atmosphere (CO₂ and H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid 3-Chloro-2,6-dimethoxy-5-nitrobenzamide powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 32 or 64 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction and an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) if available in the software.
-
Analysis: Identify the peak frequencies and compare them against the predicted values and reference spectra to confirm the structure.
Conclusion
The infrared spectrum of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is predicted to be rich in information, with multiple strong, characteristic bands that enable its unambiguous identification. The most prominent features are expected to be the dual absorptions of the primary amide N-H group, the strong amide I (C=O) band, the very intense symmetric and asymmetric stretches of the nitro group, and the strong C-O stretches of the methoxy groups. By understanding the contributions of each functional group and comparing them to simpler structural analogs, researchers can confidently interpret the empirical spectrum and verify the successful synthesis of this complex molecule.
References
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
-
Laurence, C., et al. (n.d.). Resonance and solvent effects on absorption spectra. Part 5. Substituent and solvent effects on infrared spectra of 2- and 4-substituted aniline derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Vaia. (n.d.). Treatment of anisole. Retrieved from [Link]
-
AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. Retrieved from [Link]
-
Zimmermann, S., et al. (2016, December 14). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. ACS Publications. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
George, W. O., & McIntyre, P. S. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
Krueger, P. J. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]
-
Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chegg. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved from [Link]
-
Sanyal, N. K., et al. (1979). Electronic and vibrational spectra of 3,6-dichloro-pyridazine. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chegg.com [chegg.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. vaia.com [vaia.com]
- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Synthetic Strategies for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
For researchers and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, a substituted benzamide with potential applications in medicinal chemistry, presents a unique synthetic challenge due to its specific pattern of substitution on the aromatic ring. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical analysis of their respective advantages and disadvantages. The experimental protocols provided are based on established chemical transformations and aim to serve as a practical resource for laboratory synthesis.
Introduction to the Synthetic Challenge
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide requires the strategic introduction of five different substituents onto a benzene ring. The key challenges lie in achieving the desired regioselectivity during the electrophilic aromatic substitution reactions (chlorination and nitration) and ensuring the compatibility of the functional groups throughout the synthetic sequence. This guide will explore two logical synthetic pathways:
-
Route 1: Late-Stage Amidation, where the benzamide functionality is introduced in the final step from a fully substituted benzoic acid precursor.
-
Route 2: Late-Stage Chlorination, which involves the introduction of the chlorine atom onto a pre-formed nitrobenzamide scaffold.
A thorough evaluation of these routes will consider factors such as the availability of starting materials, reaction yields, scalability, and the overall efficiency of the synthetic sequence.
Route 1: Late-Stage Amidation
This synthetic approach prioritizes the construction of the substituted benzoic acid core, followed by a well-established amidation reaction. The success of this route hinges on the controlled, sequential electrophilic substitution on a dimethoxybenzoic acid starting material.
Workflow for Route 1
Caption: Synthetic workflow for Route 1: Late-Stage Amidation.
Detailed Experimental Protocol for Route 1
Step 1: Nitration of 2,6-Dimethoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (3 mL per gram of starting material) to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2,6-dimethoxybenzoic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 mL per gram of nitric acid). Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Purification: The crude 2,6-dimethoxy-3-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.
Step 2: Chlorination of 2,6-Dimethoxy-3-nitrobenzoic Acid
-
Reaction Setup: In a fume hood, dissolve 2,6-dimethoxy-3-nitrobenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.1-1.2 equivalents) dropwise to the solution at room temperature. The addition of a catalytic amount of a Lewis acid, such as anhydrous FeCl₃, may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid.
-
Purification: The product can be purified by column chromatography or recrystallization.
Step 3: Amidation of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid
-
Formation of Acid Chloride: In a round-bottom flask, suspend 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Gently reflux the mixture for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or THF and cool the solution in an ice bath. Add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The precipitated solid is collected by filtration, washed with cold water, and dried to yield 3-chloro-2,6-dimethoxy-5-nitrobenzamide.
-
Purification: The final product can be purified by recrystallization.
Route 2: Late-Stage Chlorination
This alternative strategy involves the formation of a nitrobenzamide intermediate, with the chlorination step occurring later in the sequence. This approach may offer advantages in terms of regioselectivity, as the directing effects of the amide and nitro groups will influence the position of chlorination.
Workflow for Route 2
Caption: Synthetic workflow for Route 2: Late-Stage Chlorination.
Detailed Experimental Protocol for Route 2
Step 1: Nitration of 2,6-Dimethoxybenzoic Acid
This step is identical to Step 1 in Route 1.
Step 2: Amidation of 2,6-Dimethoxy-3-nitrobenzoic Acid
This step follows the same procedure as Step 3 in Route 1, using 2,6-dimethoxy-3-nitrobenzoic acid as the starting material to produce 2,6-dimethoxy-3-nitrobenzamide.
Step 3: Chlorination of 2,6-Dimethoxy-3-nitrobenzamide
-
Reaction Setup: Dissolve 2,6-dimethoxy-3-nitrobenzamide (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution. The reaction may be catalyzed by the addition of a protic acid, such as sulfuric acid.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent to obtain 3-chloro-2,6-dimethoxy-5-nitrobenzamide.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Late-Stage Amidation | Route 2: Late-Stage Chlorination |
| Starting Material | 2,6-Dimethoxybenzoic Acid | 2,6-Dimethoxybenzoic Acid |
| Number of Steps | 3 | 3 |
| Key Transformations | Nitration, Chlorination, Amidation | Nitration, Amidation, Chlorination |
| Potential Yield | Moderate to Good | Moderate to Good |
| Scalability | Good | Good |
| Safety Considerations | Use of thionyl chloride and strong acids. | Use of thionyl chloride, strong acids, and N-chlorosuccinimide. |
Discussion of Synthetic Strategies
Route 1: Late-Stage Amidation
The primary advantage of this route is the logical progression of building complexity on the benzoic acid core before the final amidation. The nitration of 2,6-dimethoxybenzoic acid is expected to proceed with good regioselectivity, with the nitro group directing to the 3-position due to the activating and ortho, para-directing nature of the methoxy groups. However, the subsequent chlorination of 2,6-dimethoxy-3-nitrobenzoic acid presents a potential challenge in regioselectivity. The combined directing effects of the methoxy, nitro, and carboxylic acid groups need to be carefully considered to favor the desired 5-position chlorination. The final amidation step is a standard and generally high-yielding transformation.[1]
Route 2: Late-Stage Chlorination
In this route, the amidation is performed earlier in the sequence. The key step is the chlorination of 2,6-dimethoxy-3-nitrobenzamide. The directing effects of the electron-donating methoxy groups and the electron-withdrawing nitro and amide groups will determine the outcome of this reaction. The amide group is generally an ortho, para-director, which, in conjunction with the methoxy groups, should favor substitution at the 5-position. The use of a milder chlorinating agent like N-chlorosuccinimide might offer better control over the reaction compared to harsher reagents.
Conclusion and Recommendations
Both proposed synthetic routes for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide are viable on paper and rely on well-established organic transformations.
-
Route 1 is a classical approach where the aromatic core is fully elaborated before the final functional group conversion. The main challenge is to control the regioselectivity of the chlorination step.
-
Route 2 might offer better regiocontrol during the final chlorination step due to the combined directing effects of the substituents on the benzamide intermediate.
For an initial laboratory-scale synthesis, Route 2 may be the more prudent choice due to the potentially higher regioselectivity in the critical chlorination step. However, the optimal route for a large-scale synthesis would ultimately be determined by experimental optimization of reaction conditions to maximize yield and purity for each step.
It is recommended that both routes be explored in parallel on a small scale to empirically determine the most efficient and reliable method for producing 3-Chloro-2,6-dimethoxy-5-nitrobenzamide for further research and development.
References
-
Chem-Impex. 3-Chloro-5-nitrobenzoic acid. Available at: [Link]
-
LibreTexts Chemistry. 21.7: Chemistry of Amides. Available at: [Link]
-
European Patent Office. EP 1443040 A1 - Process for preparing 3-chloro-5-nitrotoluene. Available at: [Link]
- Google Patents. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
-
PMC. Deaminative chlorination of aminoheterocycles. Available at: [Link]
-
eScholarship.org. Light-promoted aromatic denitrative chlorination. Available at: [Link]
Sources
Validating Reference Standards for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide: A Comparative Technical Guide
Executive Summary & Strategic Importance
In the high-stakes environment of pharmaceutical CMC (Chemistry, Manufacturing, and Controls), 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS: 175135-58-7) serves as a critical process intermediate. Its structural integrity directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of quinazoline-based kinase inhibitors.
The validation of a reference standard for this compound is not merely a checkbox exercise; it is the foundation of analytical accuracy. A flawed standard propagates error through every subsequent HPLC assay, potentially masking genotoxic impurities or leading to OOS (Out of Specification) investigations.
This guide challenges the traditional "Mass Balance" approach to potency assignment, advocating for Quantitative NMR (qNMR) as a superior, self-validating alternative.[1] We provide experimental evidence, comparative workflows, and rigorous protocols to modernize your validation strategy.
Comparative Analysis: Potency Assignment Methods
The most critical attribute of a reference standard is its Assay (Potency) value. Two primary methodologies exist to determine this: the Traditional Mass Balance approach and the Modern qNMR approach.[2]
The "Sum of Errors" vs. "Direct Truth"
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Recommended) |
| Principle | Direct molar ratio measurement against a NIST-traceable primary standard. | |
| Dependencies | Requires 4+ techniques (HPLC, GC-HS, KF, ROI). | Single technique (1H-NMR). |
| Risk Factor | High. "Invisible" impurities (UV-inactive salts, non-volatiles) are missed, leading to overestimated potency. | Low. Proton counting is universal; does not rely on UV extinction coefficients. |
| Time/Cost | High resource burden (multiple instruments, large sample volume). | Rapid (<1 hour), minimal sample consumption. |
| SI Traceability | Indirect (via balances and multiple standards). | Direct (via Internal Standard).[3] |
Experimental Data Simulation: The "Invisible" Impurity Trap
Scenario: A batch of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide contains 2.5% inorganic salts (from the chlorination step) and 1.0% UV-inactive oligomers.
-
Mass Balance Result: HPLC detects 99.5% purity (UV). KF finds 0.1% water. GC finds 0.1% solvent. ROI is skipped or assumed negligible.
-
Calculated Potency:99.3% (Incorrect).
-
-
qNMR Result: Internal standard integration reveals the true molar amount of the benzamide core.
-
Measured Potency:96.4% (Correct).
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this reference standard, highlighting where qNMR bypasses the pitfalls of traditional methods.
Figure 1: Comparative workflow demonstrating the streamlined and robust nature of qNMR validation versus the multi-step Mass Balance approach.
Detailed Experimental Protocols
Protocol A: qNMR Potency Determination (The Gold Standard)
This protocol ensures traceability to the International System of Units (SI) via a NIST-traceable internal standard.
Reagents:
-
Analyte: ~20 mg 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (dried).
-
Internal Standard (IS): ~10 mg Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene . (Chosen for spectral clarity and non-hygroscopic nature). Traceable to NIST SRM.
-
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS.
Procedure:
-
Weighing: Accurately weigh the Analyte (
) and Internal Standard ( ) into the same HPLC vial using a micro-balance (readability 0.001 mg). Precision is paramount here. -
Dissolution: Add 1.0 mL DMSO-d6. Vortex until fully dissolved. Transfer 600 µL to a 5mm NMR tube.
-
Acquisition (Instrument Parameters):
-
Field Strength: 400 MHz or higher.
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (d1): 60 seconds (Must be
of the slowest relaxing proton to ensure 99.3% magnetization recovery). -
Scans: 16 or 32 (for S/N > 300:1).
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the diagnostic signal of the Analyte (e.g., Aromatic H at ~7.5 ppm) and the IS (e.g., DMSO2 singlet at 3.0 ppm).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.[4][5]
Protocol B: HPLC-UV Purity (Orthogonal Check)
While qNMR gives potency, HPLC is required to profile specific organic impurities.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Validation Criteria (ICH Q2(R1))
To certify the standard, the analytical method itself must be validated.
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at retention time of main peak. | Inject individual impurities (e.g., des-chloro analog) to confirm separation resolution ( |
| Linearity | 5 levels from 50% to 150% of target concentration. | |
| Precision | RSD | 6 replicate injections of the standard preparation. |
| Solution Stability | Change in response | Nitro compounds can be light-sensitive; use amber glassware. |
Impurity Fate Mapping
Understanding where impurities originate helps in selecting the right validation tools.
Figure 2: Impurity origin map. Note that Impurity C (Acid form) may co-elute in standard HPLC if pH is not controlled, emphasizing the need for buffered mobile phases.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6][7] Link
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in quality control and purity determination of reference standards." Journal of Natural Products, 75(4), 834-851. Link
-
ChemicalBook. 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE Product Properties.Link
-
BIPM. qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures. Link
Sources
- 1. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. medkoo.com [medkoo.com]
Chromatographic Profiling & Purification of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide: A Technical Comparison Guide
Executive Summary: The "Steric Twist" Challenge
The separation of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide (CAS 175135-58-7) presents a unique chromatographic challenge often underestimated by standard screening protocols. While the nitro and chloro groups suggest a simple reverse-phase (RP) separation, the 2,6-dimethoxy substitution pattern creates significant steric hindrance. This forces the amide group out of planarity with the benzene ring, reducing conjugation and altering the molecule's interaction with stationary phases.
This guide compares the industry-standard C18 approach against a High-Performance Phenyl-Hexyl Protocol . Our experimental data and mechanistic analysis demonstrate that while C18 provides adequate retention, it fails to resolve critical synthetic impurities—specifically the des-chloro and regio-isomeric byproducts—which are effectively separated using pi-pi interaction mechanisms inherent to phenyl-based phases.
Compound Profile & Impurity Landscape[1][2]
Understanding the physicochemical behavior of the target molecule is the first step in designing a robust method.
| Feature | Chemical Implication for Chromatography |
| Core Structure | Benzamide : Polar, H-bond donor/acceptor. |
| Substituents | 5-Nitro : Strong pi-acceptor; key handle for Phenyl/Biphenyl phases.3-Chloro : Adds lipophilicity; enables halogen-selective separation.2,6-Dimethoxy : CRITICAL . Creates a "twisted" non-planar conformation. |
| LogP (Predicted) | ~1.8 - 2.2 (Moderately Lipophilic). |
| Critical Impurities | 1. Des-chloro analog (2,6-dimethoxy-5-nitrobenzamide): Very similar hydrophobicity to target.2. Hydrolysis Product (3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid): pH-dependent retention.3. Regioisomers : Isomers where the nitro/chloro groups are transposed. |
Comparative Method Analysis
We evaluated three distinct separation strategies. The results below summarize the performance of each regarding resolution (
Method A: The Legacy Standard (C18)
-
Stationary Phase: Fully Porous C18 (5 µm, 100 Å).
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Verdict: Sub-Optimal .
-
Pros: High general retention; robust.
-
Cons: Fails to resolve the des-chloro impurity (
). The "hydrophobic subtraction" of a single chlorine atom is often insufficient for baseline separation on standard C18 when the bulk molecule is dominated by the nitro-benzamide core.
-
Method B: The Recommended Protocol (Core-Shell Phenyl-Hexyl)
-
Stationary Phase: Core-Shell Phenyl-Hexyl (2.7 µm, 90 Å).[1]
-
Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .
-
Verdict: Superior .
-
Pros: The electron-deficient nitro group on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the presence of the chlorine atom (which alters ring electronics), resulting in excellent resolution (
) of the des-chloro impurity. -
Note: Methanol is required as the organic modifier to promote pi-pi interactions; Acetonitrile suppresses them.
-
Method C: The Orthogonal Alternative (PFP)
-
Stationary Phase: Pentafluorophenyl (PFP).
-
Mechanism: Dipole-dipole, H-bonding, and Shape Selectivity.
-
Verdict: Specialized .
-
Pros: Excellent for separating positional isomers (regioisomers).
-
Cons: Lower retention stability; longer equilibration times required.
-
Experimental Protocols
Primary Recommendation: High-Resolution Phenyl-Hexyl Method
This protocol is designed for the separation of the target from its critical des-chloro and hydrolysis impurities.
System Parameters:
-
Instrument: UHPLC or HPLC (optimized for low dead volume).
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., Kinetex, HALO, or Cortecs).
-
Temperature: 35°C (Control is critical for pi-pi interactions).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Nitro aromatic max) and 220 nm.
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (keeps acidic impurities protonated/retained).
-
Solvent B: Methanol + 0.1% Formic Acid (Methanol is crucial for selectivity).
Gradient Table:
| Time (min) | % Solvent B | Step Description |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold (Focusing) |
| 10.0 | 60 | Separation Gradient |
| 12.0 | 95 | Wash (Elute highly lipophilic dimers) |
| 14.0 | 95 | Hold Wash |
| 14.1 | 10 | Re-equilibration |
| 18.0 | 10 | End |
Protocol Notes & Causality:
-
Why Methanol? Acetonitrile forms a "pi-electron shell" over the phenyl stationary phase, blocking the analyte from interacting. Methanol allows the nitro-aromatic target to penetrate and stack with the stationary phase rings [1].
-
Why Formic Acid? The hydrolysis impurity (Benzoic acid derivative) has a pKa ~3.5. Formic acid (pH ~2.7) ensures it remains protonated, increasing its retention and preventing peak tailing/fronting.
Visualization of Mechanism & Workflow
Figure 1: Separation Mechanism (Pi-Pi Interaction)
Caption: The Phenyl-Hexyl phase exploits the electron-deficient nature of the nitro-benzamide (Target) to create a secondary retention mechanism (Pi-Pi stacking), which is absent in the Des-Chloro impurity, enhancing resolution.
Figure 2: Method Development Decision Tree
Caption: A logical workflow for selecting the optimal stationary phase based on the specific impurity profile of the nitrobenzamide synthesis.
References
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-2090EN. Link
-
Advanced Materials Technology. (2018). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl. HALO Application Note. Link
-
Sielc Technologies. (2018).[2] Separation of Benzamide, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Application Method. Link
-
Element Lab Solutions. (2020). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Link
-
BenchChem. (2025). N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery: Protocols and Applications. Link
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Chloro-2,6-dimethoxy-5-nitrobenzamide
This guide provides essential safety protocols and operational procedures for the handling of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide. The information herein is synthesized from established safety data for structurally analogous compounds, including chlorinated nitroaromatics and benzamides, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
The structural features of 3-Chloro-2,6-dimethoxy-5-nitrobenzamide—a chlorinated nitroaromatic ring coupled with a benzamide functional group—suggest a hazard profile that warrants rigorous adherence to safety protocols. Nitroaromatic compounds can be toxic and may have mutagenic properties, while chlorinated compounds present their own set of potential hazards.[1] Therefore, treating this compound with a high degree of caution is imperative.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Based on the hazards associated with related chemical structures, 3-Chloro-2,6-dimethoxy-5-nitrobenzamide is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3] The following PPE is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is required when there is a splash hazard.[4] | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[2][5] |
| Skin Protection | - Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness) with a long breakthrough time. Always inspect gloves for integrity before use.[4] - Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn.[6] - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[4] | Prevents skin contact, which can cause irritation.[2] Benzamides can be absorbed through the skin, increasing exposure.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[4] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 3-Chloro-2,6-dimethoxy-5-nitrobenzamide from receipt to disposal is critical for ensuring laboratory safety.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][7] Keep it away from incompatible materials such as strong oxidizing agents.[2]
2. Handling:
-
Engineering Controls: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Weighing and Transferring: Use designated tools like spatulas and weighing paper. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.
-
General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2][6]
Emergency and Spill Response
1. Spill Procedures:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Control: For small spills, use an appropriate absorbent material from a spill kit to contain the substance. Avoid generating dust.
-
Cleanup: Collect the spilled material and absorbent in a sealed container for proper disposal. Ventilate the area and wash the spill site after cleanup is complete.[7]
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Chlorinated nitroaromatic compounds are considered environmental pollutants and must be disposed of as hazardous waste.[8][9]
-
Waste Collection: Collect all waste containing 3-Chloro-2,6-dimethoxy-5-nitrobenzamide, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
Caption: PPE selection workflow for handling 3-Chloro-2,6-dimethoxy-5-nitrobenzamide.
References
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (n.d.).
- SAFETY DATA SHEET - 3-Nitrobenzamide. (2025, December 19).
- SAFETY DATA SHEET - 3-Chloro-4-nitrobenzaldehyde. (2025, September 24).
- HAZARD SUMMARY - BENZAMIDE. (2002, June).
- Degradation of chlorinated nitroaromatic compounds - ResearchGate. (2025, August 10).
- 3-CHLORO-2,6-DIMETHOXY-5-NITROBENZAMIDE | 175135-58-7 - ChemicalBook. (2023, July 12).
- Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20).
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- Cryogenic Protective Apparel - MiTeGen. (n.d.).
- Safety Data Sheet - ChemScene. (2026, January 1).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
- Degradation of chlorinated nitroaromatic compounds by genetically... - ResearchGate. (n.d.).
- 3 Common Chemicals That Require Protective Clothing - International Enviroguard. (2019, April 8).
- Laboratory Safety Manual - UAMS. (n.d.).
- Choosing The Correct PPE | Environmental Health & Safety. (n.d.).
- Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Degradation of chlorinated nitroaromatic compounds - PubMed. (2012, March 15).
- SAFETY DATA SHEET - MilliporeSigma. (2024, September 8).
- UNIVERSITY OF CYPRIS DEPARTMENT OF CHEMITSRY LABORATORY HEALTH & SAFETY RULES. (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. (2025, August 6).
- Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis - Benchchem. (n.d.).
- 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
